2-methyl-5-HT
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-(2-aminoethyl)-2-methyl-1H-indol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7/h2-3,6,13-14H,4-5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWNEDARFVJQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80228927 | |
| Record name | 2-Methyl-5-HT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78263-90-8 | |
| Record name | 2-Methyl-5-HT | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78263-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-5-HT | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078263908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-5-HT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80228927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78263-90-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-5-hydroxytryptamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D77Z9HJT2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-5-HT: Discovery, Synthesis, and Biological Activity
Abstract
This technical guide provides a comprehensive overview of 2-methyl-5-hydroxytryptamine (2-methyl-5-HT), a pivotal research tool in the study of the serotonergic system. It details the historical context of its discovery as a selective 5-HT₃ receptor agonist, outlines a plausible multi-step chemical synthesis pathway, and presents its receptor binding and functional activity profile in a structured format. Furthermore, this document includes detailed experimental protocols for its synthesis and for conducting key biological assays, such as radioligand binding and patch-clamp electrophysiology, to characterize its interaction with the 5-HT₃ receptor. Visual diagrams of the synthesis and signaling pathways are provided to facilitate a deeper understanding of its chemical and biological properties. This guide is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology, medicinal chemistry, and related disciplines.
Discovery and Historical Context
2-Methyl-5-hydroxytryptamine (this compound), also known as 2-methylserotonin, emerged as a significant pharmacological tool during the initial characterization of the diverse family of serotonin (B10506) receptors. While a single definitive "discovery" paper is not prominent, its characterization and popularization as a selective 5-HT₃ receptor agonist can be traced to research in the late 1980s and early 1990s.
By 1990, researchers such as Richard A. Glennon and colleagues had synthesized and systematically characterized the binding profile of this compound, demonstrating its low affinity for 5-HT₁ and 5-HT₂ receptor subtypes.[1] This selectivity was instrumental in distinguishing the then-newly identified 5-HT₃ receptor from other serotonin receptor classes. The 5-HT₃ receptor is unique among serotonin receptors as it is a ligand-gated ion channel, mediating fast synaptic transmission, in contrast to the G-protein coupled nature of all other 5-HT receptor families.[2] The development of selective agonists like this compound and antagonists was crucial for elucidating the physiological roles of 5-HT₃ receptors, which are involved in processes such as emesis, anxiety, and nociception.[3][4]
Chemical Synthesis Pathway
The synthesis of this compound can be accomplished through a multi-step pathway starting from the commercially available precursor, 5-methoxy-2-methylindole (B121554). The general strategy involves the introduction of a two-carbon side chain with a terminal amine at the C3 position of the indole (B1671886) ring, followed by the demethylation of the methoxy (B1213986) group at the C5 position to yield the final hydroxyl group. A plausible and commonly employed route is the Speeter–Anthony tryptamine (B22526) synthesis.
Synthesis Workflow Diagram
Caption: A four-step synthesis pathway for this compound starting from 5-methoxy-2-methylindole.
Pharmacological Data
This compound is primarily characterized by its agonist activity and moderate selectivity for the 5-HT₃ receptor. Its binding affinity across various serotonin receptor subtypes is summarized below. The data highlights its significantly lower affinity for 5-HT₁ and 5-HT₂ receptor families, reinforcing its utility as a selective tool for studying 5-HT₃ receptor-mediated functions.
Receptor Binding Affinity Profile
The following table summarizes the binding affinities (Kᵢ) of this compound at various human serotonin receptor subtypes. Low Kᵢ values indicate high binding affinity.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Reference |
| 5-HT₁A | > 500 | [1] |
| 5-HT₁B | > 500 | |
| 5-HT₁D | 1220 | |
| 5-HT₁E | > 10,000 | |
| 5-HT₂A | > 500 | |
| 5-HT₂C | > 500 | |
| 5-HT₃ | ~50 - 200 (species/isoform dependent) |
Note: Affinity for the 5-HT₃ receptor can vary based on the specific subunit composition and species.
Functional Activity
As a full agonist at the 5-HT₃ receptor, this compound elicits a physiological response upon binding. In electrophysiological studies, application of this compound to cells expressing 5-HT₃ receptors induces a rapid inward current, primarily carried by Na⁺ and K⁺ ions.
| Receptor Subtype | Activity | Potency (EC₅₀, nM) | Reference |
| 5-HT₃ | Full Agonist | ~100 - 500 | |
| 5-HT₁A | Negligible | > 10,000 |
Note: EC₅₀ values can vary significantly depending on the expression system and assay conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a plausible synthesis route based on established chemical transformations for tryptamine synthesis.
Materials and Reagents:
-
5-Methoxy-2-methylindole
-
Oxalyl chloride
-
Anhydrous diethyl ether (Et₂O)
-
Dimethylamine (2.0 M solution in THF or as gas)
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (B109758) (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
Step 1: Synthesis of 3-(2-Oxo-2-chloroacetyl)-5-methoxy-2-methylindole
-
Dissolve 5-methoxy-2-methylindole (1.0 eq) in anhydrous Et₂O in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add oxalyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.
-
The resulting precipitate (the glyoxalyl chloride intermediate) is collected by vacuum filtration, washed with cold Et₂O, and dried under vacuum.
Step 2: Synthesis of N,N-Dimethyl-2-oxo-2-(5-methoxy-2-methyl-1H-indol-3-yl)acetamide
-
Suspend the product from Step 1 in anhydrous Et₂O at 0 °C.
-
Slowly bubble dimethylamine gas through the suspension or add a 2.0 M solution of dimethylamine in THF (2.5 eq) dropwise.
-
Stir the mixture at room temperature for 2-3 hours.
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude amide.
Step 3: Synthesis of 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine
-
In a separate flame-dried flask under an inert atmosphere, prepare a suspension of LAH (4.0 eq) in anhydrous THF.
-
Cool the LAH suspension to 0 °C.
-
Dissolve the crude amide from Step 2 in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the reaction to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting solids and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude methoxylated tryptamine.
Step 4: Synthesis of 2-Methyl-5-hydroxytryptamine (Demethylation)
-
Dissolve the crude product from Step 3 in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add BBr₃ (1.0 M solution in DCM, 3.0 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction to 0 °C and quench by the slow, dropwise addition of methanol, followed by saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer multiple times with an ethyl acetate/isopropanol mixture.
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield this compound.
Protocol 2: 5-HT₃ Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the 5-HT₃ receptor using a radiolabeled antagonist.
Materials and Reagents:
-
Cell membranes prepared from a cell line stably expressing human 5-HT₃ receptors (e.g., HEK293 cells).
-
[³H]Granisetron or other suitable 5-HT₃ radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: High concentration of a known 5-HT₃ antagonist (e.g., 10 µM Ondansetron).
-
Test compounds at various concentrations.
-
96-well microplates, glass fiber filters (e.g., GF/B, presoaked in polyethylenimine).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate. For each test compound concentration, set up triplicate wells. Include wells for total binding (radioligand + buffer) and non-specific binding (radioligand + non-specific control).
-
Reaction Mixture: To each well, add in the following order:
-
50 µL of Assay Buffer (for total binding) or non-specific antagonist (for non-specific binding) or test compound.
-
50 µL of [³H]Granisetron at a final concentration close to its K_d value (e.g., 0.5 nM).
-
100 µL of the cell membrane preparation (containing 10-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Protocol 3: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a method to measure the functional activation of 5-HT₃ receptors by this compound.
Materials and Reagents:
-
Cell line expressing 5-HT₃ receptors (e.g., HEK293 or N1E-115 neuroblastoma cells).
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA (pH adjusted to 7.2 with CsOH).
-
This compound stock solution.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass pipettes (pulled to 3-5 MΩ resistance).
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with External Solution.
-
Pipette Formation: Pull a glass pipette, fire-polish the tip, and fill with Internal Solution.
-
Giga-seal Formation: Under visual control, approach a single cell with the pipette tip and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Agonist Application: Using a rapid perfusion system, apply the External Solution containing a known concentration of this compound (e.g., 10 µM) to the cell for a short duration (e.g., 2-5 seconds).
-
Data Acquisition: Record the inward current elicited by the agonist application. Ensure a washout period with External Solution between applications to allow for receptor recovery.
-
Dose-Response: To determine the EC₅₀, apply a range of this compound concentrations and measure the peak inward current for each.
-
Data Analysis: Normalize the current responses to the maximal response. Plot the normalized current against the logarithm of the agonist concentration and fit the data with a Hill equation to determine the EC₅₀.
Signaling Pathway
Unlike other serotonin receptors that are G-protein coupled, the 5-HT₃ receptor is a ligand-gated ion channel. Upon binding of an agonist like this compound, the receptor undergoes a conformational change that opens a central, non-selective cation channel. This allows the rapid influx of sodium (Na⁺) and calcium (Ca²⁺) ions and the efflux of potassium (K⁺) ions, leading to depolarization of the cell membrane. This depolarization constitutes a fast excitatory postsynaptic potential in neurons.
Caption: Signaling pathway of the 5-HT₃ receptor activated by this compound, leading to ion influx and membrane depolarization.
References
A Comprehensive Pharmacological Profile of 2-Methyl-5-Hydroxytryptamine (2-Me-5-HT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-hydroxytryptamine (2-Me-5-HT), also known as 2-methylserotonin, is a synthetic tryptamine (B22526) derivative and a structural analogue of the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT).[1][2] Its chemical structure features a methyl group at the 2-position of the indole (B1671886) ring, which significantly influences its pharmacological properties compared to serotonin.[3] This modification confers a distinct receptor binding and functional activity profile, making 2-Me-5-HT a valuable pharmacological tool for elucidating the roles of specific serotonin receptor subtypes. This document provides an in-depth technical overview of the pharmacological profile of 2-Me-5-HT, including its receptor binding affinity, functional activity, signaling pathways, and observed in vivo effects, supplemented with detailed experimental methodologies.
Chemical and Physical Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol[1][2] |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molar Mass | 190.246 g·mol⁻¹ |
| CAS Number | 78263-90-8 |
Receptor Binding Profile
2-Me-5-HT exhibits a distinct binding profile across the serotonin receptor family. It is most recognized for its activity at the 5-HT₃ receptor but also shows high affinity for the 5-HT₆ receptor. The binding affinities, typically expressed as the inhibition constant (Kᵢ), quantify the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay.
Table 1: Receptor Binding Affinities (Kᵢ) of 2-Methyl-5-Hydroxytryptamine
| Receptor Subtype | Kᵢ (nM) | Species/Tissue Source | Reference |
|---|---|---|---|
| 5-HT₃ | 1200 | Not Specified |
| 5-HT₆ | 46 | Not Specified | |
Note: Lower Kᵢ values indicate higher binding affinity. The data highlights that while 2-Me-5-HT is widely used as a 5-HT₃ agonist, it possesses a significantly higher binding affinity for the 5-HT₆ receptor.
Functional Activity and Signaling Pathways
Functional assays determine the biological response elicited by a ligand upon binding to its receptor. 2-Me-5-HT is characterized primarily as a full and selective agonist at the 5-HT₃ receptor.
5-HT₃ Receptor Activity
The 5-HT₃ receptor is unique among serotonin receptors as it is a ligand-gated ion channel, a member of the Cys-loop superfamily. Activation of the 5-HT₃ receptor by an agonist like 2-Me-5-HT leads to the rapid opening of a non-selective cation channel, resulting in the influx of Na⁺ and K⁺ ions and depolarization of the neuronal membrane. This excitatory response is responsible for fast synaptic transmission in the central and peripheral nervous systems.
References
An In-depth Technical Guide to the Receptor Binding Affinity and Selectivity of 2-methyl-5-HT
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and selectivity of 2-methyl-5-hydroxytryptamine (2-methyl-5-HT) for serotonin (B10506) (5-HT) receptors. It is designed to be a core resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of key biological pathways and workflows.
Introduction to this compound
2-methyl-5-hydroxytryptamine, a tryptamine (B22526) derivative, is a well-characterized and widely used pharmacological tool. It is structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine). This compound is particularly noted for its potent and selective agonist activity at the 5-HT3 receptor subtype.[1][2] The 5-HT3 receptor is unique among the serotonin receptor family as it is a ligand-gated ion channel, whereas all other 5-HT receptors are G-protein coupled receptors.[3] This distinct mechanism of action makes this compound a valuable probe for studying the physiological and pathological roles of 5-HT3 receptors.
Receptor Binding Affinity and Selectivity Profile
The primary pharmacological characteristic of this compound is its high affinity and selectivity for the 5-HT3 receptor. However, it also exhibits measurable affinity for other serotonin receptor subtypes, albeit at significantly lower levels. The following table summarizes the binding affinities (Ki) of this compound at various human 5-HT receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) in nM | Comments |
| 5-HT3 | ~600 | High affinity, potent agonist. The reported value is for inhibition of current, which reflects binding to the desensitized state.[4] |
| 5-HT1A | Low Affinity | Significantly lower affinity compared to 5-HT3 receptors. |
| 5-HT1B | Low Affinity | Significantly lower affinity compared to 5-HT3 receptors. |
| 5-HT1D | Low Affinity | Significantly lower affinity compared to 5-HT3 receptors. |
| 5-HT2A | Low Affinity | Significantly lower affinity compared to 5-HT3 receptors. |
| 5-HT2B | Low Affinity | Significantly lower affinity compared to 5-HT3 receptors. |
| 5-HT2C | Low Affinity | Significantly lower affinity compared to 5-HT3 receptors. |
Note: The exact Ki values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell preparation.
Signaling Pathways
The activation of the 5-HT3 receptor by this compound initiates a rapid excitatory postsynaptic potential. Being a ligand-gated ion channel, the receptor activation leads to the opening of a non-selective cation channel, permeable to Na+, K+, and Ca2+ ions.[3] The influx of these ions, particularly Na+ and Ca2+, causes depolarization of the cell membrane. The increase in intracellular calcium concentration can then trigger a cascade of downstream signaling events.
Figure 1: Simplified signaling pathway of the 5-HT3 receptor activated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding affinity and functional activity of this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific 5-HT receptor subtype.
References
- 1. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. Electrophysiological consequences of ligand binding to the desensitized 5-HT3 receptor in mammalian NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 2-Methyl-5-HT Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methyl-5-hydroxytryptamine (2-methyl-5-HT) analogues. This compound, a tryptamine (B22526) derivative closely related to the neurotransmitter serotonin (B10506), is a moderately selective full agonist at the 5-HT3 receptor.[1] Understanding the structural modifications that influence the affinity and selectivity of its analogues for various serotonin receptor subtypes is crucial for the development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to facilitate further research and drug discovery in this area.
Core Structure and Pharmacological Profile
This compound serves as a foundational scaffold for exploring the chemical space around the serotonin receptors. The core structure consists of a 2-methyl-substituted indole (B1671886) ring with a 5-hydroxy group and an ethylamine (B1201723) side chain at the 3-position. Modifications to each of these regions—the indole ring, the ethylamine side chain, and the terminal amine—can significantly alter the pharmacological profile of the resulting analogues, influencing their affinity, selectivity, and efficacy at the various 5-HT receptor subtypes.
Quantitative Structure-Activity Relationship Data
The following tables summarize the available quantitative data for this compound and a selection of its analogues and structurally related tryptamines at various human serotonin (h5-HT) receptor subtypes. The data is presented to facilitate comparison and analysis of the structure-activity relationships.
Table 1: Binding Affinities (Ki, nM) of this compound and Related Analogues at Various 5-HT Receptor Subtypes
| Compound | Indole Substituent(s) | Side Chain | Terminal Amine | h5-HT1A (Ki, nM) | h5-HT1E (Ki, nM) | h5-HT1F (Ki, nM) | h5-HT2A (Ki, nM) | h5-HT2C (Ki, nM) | h5-HT3 (pKi) |
| Serotonin (5-HT) | 5-OH | Ethyl | -NH2 | - | 10 | - | - | - | - |
| This compound | 2-CH3, 5-OH | Ethyl | -NH2 | - | 602[2] | - | - | - | - |
| 5-MeO-DMT | 5-OCH3 | Ethyl | -N(CH3)2 | 33 | - | - | 111 | 455 | - |
| 4-OH-DMT (Psilocin) | 4-OH | Ethyl | -N(CH3)2 | 129 | - | - | 47 | 46 | - |
| 2,5-Dimethoxy-4-iodoamphetamine (DOI) | - | Amphetamine | -NH2 | 105 | - | - | 0.6 | 2.4 | - |
Key SAR Observations:
-
2-Methyl Substitution: The introduction of a methyl group at the 2-position of the indole ring, as seen in this compound, appears to be detrimental to binding at the 5-HT1E receptor, with a 60-fold decrease in affinity compared to serotonin.[2] This suggests that steric bulk at this position is not well-tolerated by this receptor subtype.
-
5-Position Substituents: The nature of the substituent at the 5-position of the indole ring significantly influences receptor affinity and selectivity. While a hydroxyl group is present in the endogenous ligand serotonin, methoxy (B1213986) and other substitutions can modulate activity at various 5-HT receptors.
-
Terminal Amine Substitution: N,N-dimethylation of the terminal amine, as seen in 5-MeO-DMT and 4-OH-DMT, is generally well-tolerated and can lead to high affinity at 5-HT1A, 5-HT2A, and 5-HT2C receptors.
-
Side Chain Modification: Alterations to the ethylamine side chain, such as the inclusion of an alpha-methyl group to form an amphetamine analogue like DOI, can dramatically increase affinity, particularly at the 5-HT2A and 5-HT2C receptors.
Experimental Protocols
The characterization of this compound analogues involves a suite of in vitro assays to determine their binding affinity, functional activity, and selectivity. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
- Cells stably expressing the human 5-HT receptor subtype of interest are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
- The homogenate is centrifuged at low speed to remove cellular debris.
- The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer.
- Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
2. Assay Procedure:
- The assay is typically performed in a 96-well plate format.
- To each well, add in the following order:
- Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
- A fixed concentration of the radiolabeled ligand (e.g., [3H]Granisetron for 5-HT3 receptors).
- Varying concentrations of the unlabeled test compound (this compound analogue).
- The prepared cell membranes.
- For determining non-specific binding, a high concentration of a known unlabeled ligand is added instead of the test compound.
- The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Filtration and Counting:
- The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- The filters are washed multiple times with ice-cold wash buffer.
- The filters are dried, and a scintillation cocktail is added.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Second Messenger Quantification
Functional assays measure the cellular response following receptor activation by an agonist. For G-protein coupled receptors (GPCRs), this often involves quantifying the change in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca2+).
1. Cell Culture and Plating:
- Cells expressing the 5-HT receptor of interest are cultured to approximately 80-90% confluency.
- The cells are then seeded into 96-well plates and incubated overnight.
2. Assay Procedure:
- The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and the cells are pre-incubated.
- For Gi-coupled receptors, a Gs-pathway activator such as forskolin (B1673556) is added to induce a baseline level of cAMP.
- Varying concentrations of the test compound (this compound analogue) are added to the wells.
- The plate is incubated for a specific time (e.g., 30 minutes) at 37°C.
3. Lysis and Detection:
- A lysis buffer is added to stop the reaction and release the intracellular cAMP.
- The concentration of cAMP is then quantified using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
4. Data Analysis:
- The results are used to generate a dose-response curve, from which the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) can be determined.
1. Cell Preparation and Dye Loading:
- Cells expressing the Gq-coupled 5-HT receptor are plated in a 96-well, black-walled, clear-bottom plate.
- The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage.
- The plate is incubated in the dark to allow for dye de-esterification and loading into the cytoplasm.
2. Assay Procedure:
- The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
- A baseline fluorescence reading is taken.
- Varying concentrations of the test compound are added to the wells by the instrument's integrated pipettor.
- The fluorescence intensity is measured kinetically over time to capture the transient increase in intracellular calcium.
3. Data Analysis:
- The change in fluorescence intensity (peak minus baseline) is plotted against the concentration of the test compound.
- The EC50 value is determined from the resulting dose-response curve.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in the study of this compound analogues.
References
Physiological Role of 5-HT3 Receptor Activation by 2-Methyl-5-HT: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-hydroxytryptamine type 3 (5-HT3) receptor is a unique member of the serotonin (B10506) receptor family, functioning as a ligand-gated ion channel.[1] Its activation by agonists leads to rapid, transient depolarization of neurons in both the central and peripheral nervous systems.[1][2] 2-methyl-5-hydroxytryptamine (2-methyl-5-HT) is a potent and selective agonist for the 5-HT3 receptor, making it an invaluable tool for elucidating the physiological and pathological roles of this receptor.[3][4] This technical guide provides a comprehensive overview of the physiological consequences of 5-HT3 receptor activation by this compound, with a focus on quantitative data, detailed experimental protocols, and signaling pathways.
Core Concepts: The 5-HT3 Receptor and this compound
The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABA-A, and glycine (B1666218) receptors. Functional 5-HT3 receptors are pentameric structures, most commonly homomers of the 5-HT3A subunit or heteromers of 5-HT3A and 5-HT3B subunits. The subunit composition influences the receptor's pharmacological and biophysical properties.
Upon binding of an agonist, such as this compound, the 5-HT3 receptor channel opens, allowing the influx of cations, primarily Na+ and K+, and to a lesser extent, Ca2+. This influx leads to membrane depolarization and neuronal excitation. This compound is a selective agonist for the 5-HT3 receptor, though it has been noted to have some affinity for other serotonin receptor subtypes at higher concentrations. It is less potent than the endogenous ligand, serotonin (5-HT).
Quantitative Data: Potency and Efficacy of this compound
The following table summarizes the available quantitative data for the interaction of this compound with the 5-HT3 receptor. It is important to note that values can vary depending on the experimental system (e.g., cell line, tissue preparation), receptor subunit composition (homomeric vs. heteromeric), and species.
| Parameter | Species/System | Receptor Subtype | Value | Reference |
| Potency (EC50) | Rat Petrosal Neurons | Endogenous | Mimics 5-HT effect | |
| Rat Hippocampal Neurons | Endogenous | Effective at 10 and 50 µM | ||
| Efficacy | Human vs. Mouse | 5-HT3A | Greater efficacy at human receptor |
Physiological Roles and Consequences of Activation
Activation of 5-HT3 receptors by this compound elicits a range of physiological responses, primarily related to neuronal excitability.
Gastrointestinal Function and Emesis
The highest density of 5-HT3 receptors is found in the gastrointestinal tract and the brainstem areas involved in the vomiting reflex, such as the area postrema and the nucleus of the solitary tract. Activation of these receptors by this compound is a potent trigger for nausea and emesis. This effect is utilized in preclinical models to screen for anti-emetic drugs.
Neuronal Signaling in the Central Nervous System
In the CNS, 5-HT3 receptors are involved in fast excitatory neurotransmission. Studies have shown that this compound can modulate synaptic transmission. For instance, in rat hippocampal CA1 pyramidal neurons, this compound reduces both excitatory and inhibitory postsynaptic potentials.
Other Potential Roles
Emerging research suggests a role for 5-HT3 receptors in mood and anxiety. Preclinical studies using this compound have contributed to the understanding of the complex involvement of the serotonergic system in these conditions.
Signaling Pathways
The primary signaling event following 5-HT3 receptor activation by this compound is the influx of cations, leading to depolarization. However, the downstream consequences, particularly the role of calcium influx, can initiate more complex intracellular signaling cascades.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the physiological role of this compound at the 5-HT3 receptor.
Radioligand Binding Assay
This protocol is for a competitive binding assay to determine the affinity (Ki) of this compound for the 5-HT3 receptor.
1. Materials:
-
Receptor Source: Membranes from cells expressing recombinant 5-HT3 receptors (e.g., HEK293 cells) or from brain regions with high 5-HT3 receptor density (e.g., entorhinal cortex).
-
Radioligand: A high-affinity 5-HT3 receptor antagonist, such as [3H]granisetron or [3H]GR65630.
-
Competitor: this compound.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., 10 µM ondansetron).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration apparatus: With glass fiber filters (e.g., Whatman GF/B).
-
Scintillation counter and cocktail.
2. Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total binding: Radioligand + assay buffer + membrane preparation.
-
Non-specific binding: Radioligand + non-specific binding control + membrane preparation.
-
Competition: Radioligand + varying concentrations of this compound + membrane preparation.
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters under vacuum. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording ion channel currents activated by this compound in cells expressing 5-HT3 receptors.
1. Materials:
-
Cells: HEK293 cells or neurons expressing 5-HT3 receptors.
-
External Solution (in mM): e.g., 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.3.
-
Internal (Pipette) Solution (in mM): e.g., 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, pH 7.3.
-
Agonist Solution: this compound dissolved in the external solution.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and microscope.
-
Borosilicate glass capillaries for pulling patch pipettes.
2. Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Approach a cell with the micropipette and apply slight positive pressure.
-
Upon contact with the cell, release the pressure to form a high-resistance (GΩ) seal.
-
Apply a brief suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the cell at a holding potential (e.g., -60 mV).
-
-
Drug Application: Rapidly perfuse the agonist solution containing this compound onto the cell.
-
Data Acquisition: Record the inward current evoked by the application of this compound.
-
Data Analysis: Measure the peak amplitude, activation, and desensitization kinetics of the current. Construct a dose-response curve by applying a range of this compound concentrations to determine the EC50 value.
Calcium Imaging
This protocol uses the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration upon stimulation with this compound.
1. Materials:
-
Cells: Cells expressing 5-HT3 receptors plated on coverslips.
-
Loading Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
-
Fura-2 AM stock solution: Dissolved in DMSO.
-
This compound solution: Dissolved in loading buffer.
-
Fluorescence microscope with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm).
-
Image acquisition and analysis software.
2. Procedure:
-
Dye Loading:
-
Wash the cells with loading buffer.
-
Incubate the cells with Fura-2 AM (e.g., 2-5 µM) in loading buffer for 30-60 minutes at room temperature or 37°C in the dark.
-
Wash the cells with loading buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.
-
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm.
-
Perfuse the cells with the this compound solution.
-
Continue to acquire fluorescence images at both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point in selected regions of interest (individual cells).
-
An increase in this ratio indicates an increase in intracellular Ca2+ concentration.
-
Quantify the magnitude and kinetics of the Ca2+ response.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the physiological role of this compound.
Conclusion
This compound is a critical pharmacological tool for probing the function of the 5-HT3 receptor. Its selective activation of this ligand-gated ion channel provides a means to investigate the physiological consequences of rapid neuronal depolarization in various systems. The methodologies outlined in this guide, from in vitro binding and functional assays to in vivo behavioral models, offer a robust framework for researchers and drug development professionals to further unravel the complex role of the 5-HT3 receptor in health and disease. Future research will likely continue to refine our understanding of the nuanced signaling pathways and physiological responses mediated by the activation of 5-HT3 receptors with agonists like this compound.
References
- 1. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 3. The 5-HT3 receptor agonist this compound reduces postsynaptic potentials in rat CA1 pyramidal neurons of the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
2-Methyl-5-HT: A Technical Guide for Studying Serotonergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-hydroxytryptamine (2-methyl-5-HT) is a tryptamine (B22526) derivative and a potent and selective agonist for the serotonin (B10506) 3 (5-HT3) receptor.[1][2][3][4] This selectivity makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT3 receptor in the central and peripheral nervous systems. This technical guide provides an in-depth overview of this compound, including its pharmacological properties, experimental protocols for its use, and its application in studying serotonergic pathways.
Core Properties of this compound
This compound is a synthetic organic compound structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine). Its chemical structure and properties are summarized below.
| Property | Value |
| IUPAC Name | 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol |
| Synonyms | 2-Methylserotonin, 2-Me-5-HT |
| Molecular Formula | C₁₁H₁₄N₂O |
| Molar Mass | 190.24 g/mol |
| CAS Number | 78263-90-8 |
Pharmacological Profile
The primary pharmacological action of this compound is its potent and selective agonism at the 5-HT3 receptor, a ligand-gated ion channel.[1]
Receptor Binding Affinity and Selectivity
The selectivity of this compound for the 5-HT3 receptor over other serotonin receptor subtypes is a key feature that enables its use as a specific pharmacological probe. The following table summarizes the available binding affinity (Ki) data.
| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |
| 5-HT3 | High Affinity (Specific values vary by study) | Rat, Human | |
| 5-HT1A | Lower Affinity | Rat | |
| 5-HT2A | Lower Affinity | Rat |
Pharmacodynamics
Activation of the 5-HT3 receptor by this compound leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ ions and the efflux of K⁺ ions. This influx of positive ions causes rapid depolarization of the neuronal membrane.
The pharmacodynamic effects of this compound are diverse and depend on the location of the 5-HT3 receptors. Systemic administration of this compound has been shown to increase dopamine (B1211576) release in the nucleus accumbens, an effect that is dependent on the impulse flow of dopamine neurons. In vitro studies have also demonstrated that 5-HT3 receptor agonism can facilitate the release of various neurotransmitters, including dopamine and GABA.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound, such as Cmax, Tmax, and half-life, are not extensively reported in publicly available literature. The pharmacokinetic profile of similar compounds, like the 5-HT3 antagonist ondansetron, in rats shows a rapid absorption phase and a short half-life of approximately 30-40 minutes following subcutaneous administration. It is important for researchers to determine the specific pharmacokinetic profile of this compound in their experimental model to ensure appropriate dosing and timing of measurements.
5-HT3 Receptor Signaling Pathway
The binding of this compound to the 5-HT3 receptor initiates a cascade of intracellular events. The following diagram illustrates the key components of this signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to study serotonergic pathways.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes expressing the 5-HT3 receptor
-
[³H]this compound (Radioligand)
-
Unlabeled this compound (for competition assay)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells expressing 5-HT3 receptors in ice-cold lysis buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation
-
50 µL of [³H]this compound at various concentrations (for saturation binding) or a fixed concentration (for competition binding).
-
For competition assays, add 50 µL of unlabeled this compound at increasing concentrations. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of an appropriate unlabeled ligand.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the filter plate and wash several times with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding, plot specific binding against the concentration of [³H]this compound to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites). For competition binding, plot the percentage of specific binding against the concentration of unlabeled this compound to determine the IC50, from which the Ki can be calculated.
In Vivo Microdialysis
This protocol allows for the measurement of neurotransmitter release in specific brain regions of a freely moving animal in response to this compound administration.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (or mass spectrometry)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution
Procedure:
-
Probe Implantation: Anesthetize the animal and secure it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: Administer this compound systemically (e.g., intraperitoneally) or locally through the microdialysis probe (reverse dialysis).
-
Sample Collection: Continue collecting dialysate samples for a defined period after drug administration.
-
Analysis: Analyze the concentration of neurotransmitters (e.g., dopamine, GABA) in the dialysate samples using HPLC-ED or a similar sensitive analytical technique.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot against time to visualize the effect of this compound on neurotransmitter release.
Behavioral Assays
Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Place the animal in the center of the maze and allow it to explore freely for a set period (e.g., 5 minutes).
-
Measurements: Record the time spent in and the number of entries into the open and closed arms.
-
Interpretation: Anxiolytic compounds typically increase the time spent in and entries into the open arms. This compound can be administered prior to the test to investigate the role of 5-HT3 receptors in anxiety.
Forced Swim Test (FST): This test is used to screen for potential antidepressant effects.
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure: Place the animal in the water for a set period (e.g., 6 minutes).
-
Measurements: Record the duration of immobility (floating).
-
Interpretation: Antidepressant compounds typically decrease the duration of immobility. This compound can be administered to investigate the role of 5-HT3 receptors in depressive-like behaviors. Studies have shown that this compound can decrease immobility time, suggesting an antidepressant-like effect.
Logical Application of this compound in Research
The selective nature of this compound allows for a logical and systematic approach to dissecting the role of 5-HT3 receptors in complex biological systems.
Conclusion
This compound is a powerful and selective tool for probing the function of 5-HT3 receptors in the serotonergic system. Its utility in a wide range of experimental paradigms, from in vitro binding assays to in vivo behavioral studies, allows researchers to investigate the multifaceted roles of 5-HT3 receptors in health and disease. This guide provides a foundational understanding of its properties and application, empowering researchers to design and execute robust experiments to further our knowledge of serotonergic pathways.
References
- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacokinetic parameters cmax: Topics by Science.gov [science.gov]
In Vitro Characterization of 2-methyl-5-HT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methyl-5-hydroxytryptamine (2-methyl-5-HT) is a tryptamine (B22526) derivative and a close structural analog of the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). In the field of pharmacology, this compound is primarily recognized as a potent and selective agonist for the serotonin 5-HT3 receptor subtype.[1][2] Unlike the majority of serotonin receptors which are G protein-coupled receptors (GPCRs), the 5-HT3 receptor is a ligand-gated ion channel.[3][4] This fundamental difference in mechanism of action makes the in vitro characterization of this compound's effects crucial for understanding its physiological and potential therapeutic roles.
This technical guide provides an in-depth overview of the in vitro characterization of this compound, focusing on its receptor binding affinity, functional activity, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays are provided, along with data presentation in structured tables and visualization of relevant pathways and workflows using the DOT language for Graphviz.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at various serotonin receptor subtypes. This data is essential for assessing the compound's selectivity and potency.
Table 1: Receptor Binding Affinity (Ki) of this compound at Human Serotonin Receptors
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT3 | [3H]Granisetron | HEK293 cells | Data not explicitly found in searches | N/A |
| 5-HT2A | [3H]Ketanserin | CHO-K1 cells | >10,000 | [5] |
| 5-HT2B | [3H]LSD | CHO-K1 cells | >10,000 | |
| 5-HT2C | [3H]Mesulergine | CHO-K1 cells | >10,000 |
Note: While this compound is known to be a selective 5-HT3 agonist, specific Ki values from a comprehensive receptor panel screen were not identified in the provided search results. The data for 5-HT2 subtypes indicates low affinity.
Table 2: Functional Activity (EC50) of this compound
| Receptor Subtype | Assay Type | Cell Line / System | EC50 (µM) | Reference |
| Human 5-HT3A | Whole-cell patch clamp | HEK293 cells | ~8.6 (for 5-HT) | |
| Human 5-HT3A | Two-electrode voltage clamp | Xenopus oocytes | Potency relative to 5-HT is described, but specific EC50 not found | |
| Human 5-HT2A | IP3 Accumulation | CHO-K1 cells | No significant activity | |
| Human 5-HT2B | IP3 Accumulation | CHO-K1 cells | No significant activity | |
| Human 5-HT2C | IP3 Accumulation | CHO-K1 cells | No significant activity |
Note: Direct EC50 values for this compound from electrophysiological or calcium imaging assays were not consistently available in the search results. The potency is often described in relation to serotonin. It is established that this compound is less potent than 5-HT at the 5-HT3 receptor.
Signaling Pathways
The primary mechanism of action for this compound is the activation of the 5-HT3 receptor, a ligand-gated ion channel. This activation leads to a rapid influx of cations, including sodium (Na+), potassium (K+), and calcium (Ca2+), resulting in neuronal depolarization. This direct ionotropic signaling is distinct from the G protein-mediated second messenger cascades initiated by other serotonin receptor subtypes.
Activation of 5-HT3 receptors by this compound can lead to a measurable increase in intracellular calcium concentration. This increase is a direct consequence of Ca2+ influx through the receptor channel and can also trigger further calcium release from intracellular stores, a phenomenon known as calcium-induced calcium release (CICR).
Figure 1: Signaling pathway of this compound via the 5-HT3 receptor.
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize the effects of this compound are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor and other serotonin receptor subtypes. It involves a competition between the unlabeled ligand (this compound) and a radiolabeled ligand for binding to the receptor.
Experimental Workflow:
Figure 2: Workflow for a competitive radioligand binding assay.
Detailed Methodology (Competition Binding Assay for 5-HT3 Receptor):
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human 5-HT3A receptor.
-
Radioligand: [3H]granisetron (a high-affinity 5-HT3 antagonist).
-
Unlabeled ligand: this compound.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order: assay buffer, the appropriate dilution of this compound (or buffer for total binding, or a saturating concentration of a non-radiolabeled antagonist like unlabeled granisetron (B54018) for non-specific binding), the radioligand ([3H]granisetron) at a concentration close to its Kd, and the cell membrane preparation.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion flow through the 5-HT3 receptor channel upon activation by this compound, providing information on the agonist's potency (EC50) and efficacy.
Experimental Workflow:
Figure 3: Workflow for a whole-cell patch clamp experiment.
Detailed Methodology (for HEK293 cells expressing 5-HT3A receptors):
-
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
External solution (in mM): e.g., 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH 7.3.
-
Internal (pipette) solution (in mM): e.g., 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, pH 7.3 with CsOH.
-
This compound stock solution.
-
-
Procedure:
-
Culture HEK293 cells expressing 5-HT3A receptors on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull a glass micropipette with a resistance of 3-5 MΩ when filled with internal solution.
-
Under visual guidance, approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.
-
Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Rapidly apply different concentrations of this compound to the cell using a perfusion system.
-
Record the inward current elicited by this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the current for each concentration of this compound.
-
Normalize the responses to the maximal response.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to the Hill equation to determine the EC50 and the Hill coefficient.
-
Calcium Imaging Assay
This functional assay measures the increase in intracellular calcium concentration ([Ca2+]i) upon activation of 5-HT3 receptors by this compound. It is a high-throughput method to assess agonist activity.
Experimental Workflow:
Figure 4: Workflow for a calcium imaging assay.
Detailed Methodology (for NG108-15 cells endogenously expressing 5-HT3 receptors):
-
Materials:
-
NG108-15 cells.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound stock solution.
-
Fluorescence plate reader or fluorescence microscope.
-
-
Procedure:
-
Plate NG108-15 cells in a 96-well black-walled, clear-bottom plate.
-
Prepare a loading solution of Fluo-4 AM with Pluronic F-127 in HBSS.
-
Remove the culture medium and incubate the cells with the loading solution at 37°C for a specified time (e.g., 30-60 minutes).
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence plate reader and acquire a baseline fluorescence reading.
-
Add different concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each concentration.
-
Normalize the ΔF values to the maximal response.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Conclusion
The in vitro characterization of this compound unequivocally identifies it as a selective agonist of the 5-HT3 receptor. Its primary mechanism of action is the direct activation of this ligand-gated ion channel, leading to cation influx and neuronal depolarization. While it exhibits high selectivity for the 5-HT3 receptor over other serotonin receptor subtypes, particularly the 5-HT2 family, a comprehensive quantitative analysis of its binding affinity across a full panel of serotonin receptors would further solidify its selectivity profile. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the pharmacology of this compound and similar compounds, contributing to a deeper understanding of 5-HT3 receptor function and the development of novel therapeutic agents.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Conformational transitions of the serotonin 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of 2-Methyl-5-HT on Neuronal Excitability
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Methyl-5-hydroxytryptamine (2-Methyl-5-HT) is a potent and moderately selective agonist for the serotonin (B10506) 5-HT3 receptor.[1] As the only ligand-gated ion channel among the serotonin receptor family, the 5-HT3 receptor plays a critical role in mediating fast, excitatory neurotransmission in both the central and peripheral nervous systems.[2][3][4] Activation of this receptor by agonists like this compound leads to rapid membrane depolarization and an increase in neuronal excitability. This guide provides a comprehensive overview of the molecular mechanisms, physiological effects, and experimental methodologies associated with the action of this compound on neurons. It summarizes quantitative data from key studies, details experimental protocols for assessing neuronal excitability, and visualizes the underlying signaling pathways and workflows.
Introduction to this compound and the 5-HT3 Receptor
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and behavioral processes through a diverse family of receptors.[5] Unlike the other 5-HT receptors, which are G-protein coupled, the 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABAA, and glycine (B1666218) receptors. This structural distinction endows the 5-HT3 receptor with the ability to mediate rapid synaptic transmission.
This compound is a tryptamine (B22526) derivative that serves as a valuable pharmacological tool for selectively activating 5-HT3 receptors to study their function. Its application in research allows for the precise investigation of the roles 5-HT3 receptors play in neuronal signaling, pain perception, emesis, and cognitive functions.
Core Mechanism of Action: The 5-HT3 Ligand-Gated Ion Channel
The 5-HT3 receptor is a pentameric structure composed of five subunits surrounding a central ion-conducting pore. The binding of an agonist, such as serotonin or this compound, to the extracellular domain induces a conformational change that opens the channel.
Key characteristics of 5-HT3 receptor activation:
-
Ionic Permeability: The channel is primarily permeable to cations, including sodium (Na+) and potassium (K+), with a smaller but significant permeability to calcium (Ca2+).
-
Neuronal Effect: The influx of positively charged ions, predominantly Na+ and Ca2+, leads to a rapid depolarization of the neuronal membrane.
-
Excitatory Response: If the depolarization is sufficient to reach the neuron's threshold potential, it will trigger the firing of an action potential, thereby increasing neuronal excitability.
Visualizing the Signaling Pathway and Experimental Workflow
The following diagrams, rendered in DOT language, illustrate the primary signaling cascade initiated by this compound and a typical electrophysiological workflow to study its effects.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound at the 5-HT3 receptor.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.
Quantitative Effects of this compound on Neuronal Properties
The activation of 5-HT3 receptors by this compound produces measurable changes in the electrophysiological properties of neurons. These effects can vary depending on the neuronal population and brain region.
| Parameter | Effect | Typical Magnitude | Brain Region / Neuron Type | Reference |
| Membrane Potential | Depolarization | 5 - 15 mV | Hippocampal Interneurons, Cortical Interneurons | |
| Firing Rate | Increase | Variable, can be >100% increase | Prefrontal Cortex Interneurons, DRG Neurons | |
| Inward Current | Generation | -50 to -300 pA | Dorsal Root Ganglion (DRG) Neurons | |
| Postsynaptic Potentials | Reduction (in some cases) | Concentration-dependent | CA1 Pyramidal Neurons | |
| GABA Release | Increase (indirectly) | Frequency & Amplitude Increase | Hippocampus, Cortex |
Note: Magnitudes are illustrative and can vary significantly based on experimental conditions.
Diverse Effects on Neuronal Excitability
While the primary effect of this compound is excitatory, its impact on a neural circuit can be complex due to the diversity of neurons expressing 5-HT3 receptors.
-
Direct Excitation: In many neurons, particularly in the peripheral nervous system and on certain central interneurons, this compound directly causes depolarization and action potential firing.
-
Indirect Inhibition: this compound can excite inhibitory GABAergic interneurons. This leads to an increased release of GABA, which then hyperpolarizes and inhibits postsynaptic principal neurons, such as pyramidal cells in the hippocampus and cortex. This mechanism demonstrates how a direct excitatory effect on one cell type can result in an overall inhibitory effect on a circuit.
-
Presynaptic Modulation: 5-HT3 receptors are also located on presynaptic terminals, where their activation can modulate the release of other neurotransmitters, including GABA, glutamate, and dopamine. For instance, in some sensory neurons, 5-HT3 receptor activation is sufficient to increase the spontaneous release of neurotransmitters.
Key Experimental Protocols
Investigating the effects of this compound requires precise methodologies. The whole-cell patch-clamp technique is a cornerstone for these studies.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of membrane potential and ionic currents from a single neuron.
Objective: To measure changes in resting membrane potential, input resistance, and action potential firing frequency in response to this compound.
Methodology:
-
Tissue Preparation: Acute brain slices (e.g., from the hippocampus or prefrontal cortex) are prepared from rodents. Alternatively, cultured neurons or heterologous expression systems (e.g., Xenopus oocytes or HEK cells expressing 5-HT3 receptors) can be used.
-
Cell Identification: Neurons of interest are identified visually using differential interference contrast (DIC) microscopy.
-
Patching: A glass micropipette filled with an internal solution is brought into contact with the neuronal membrane. A high-resistance "giga-seal" is formed before rupturing the membrane patch to gain electrical access to the cell's interior ("whole-cell" configuration).
-
Recording:
-
Current-Clamp Mode: The membrane potential is recorded. A baseline resting potential and firing response to a depolarizing current step are established.
-
Voltage-Clamp Mode: The membrane potential is held constant (e.g., at -70 mV) to record the ionic currents flowing across the membrane.
-
-
Drug Application: this compound is applied to the bath solution at known concentrations (e.g., 1-50 µM).
-
Data Acquisition: Changes in membrane potential, firing rate (in current-clamp), or inward currents (in voltage-clamp) are recorded during drug application.
-
Washout: The drug is washed out with a control solution to observe the reversibility of the effects.
-
Analysis: The magnitude of depolarization, the change in firing frequency, and the amplitude of the inward current are quantified.
Calcium Imaging
Objective: To visualize and quantify the increase in intracellular calcium concentration ([Ca2+]) resulting from 5-HT3 receptor activation.
Methodology:
-
Cell Loading: Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or GCaMP).
-
Imaging: A fluorescence microscope is used to monitor the changes in fluorescence intensity of the dye over time, which corresponds to changes in intracellular [Ca2+].
-
Stimulation: A baseline fluorescence is established before applying this compound.
-
Data Analysis: The change in fluorescence upon agonist application is measured, indicating a transient increase in intracellular calcium due to influx through the 5-HT3 receptor channel and potentially voltage-gated calcium channels.
Applications in Research and Drug Development
This compound is an indispensable tool for:
-
Probing Circuit Function: Elucidating the role of 5-HT3-expressing neurons, particularly inhibitory interneurons, in shaping network activity.
-
Target Validation: Studying the physiological and pathological roles of the 5-HT3 receptor in conditions like nausea, irritable bowel syndrome, pain, and cognitive disorders.
-
Screening Assays: Serving as a reference agonist in the development of novel 5-HT3 receptor antagonists (setrons) and other modulators.
By providing a direct and rapid excitatory input to specific neuronal populations, this compound allows researchers to precisely manipulate and study the complex dynamics of the serotonergic system.
References
- 1. 2-Methyl-5-hydroxytryptamine - Wikipedia [en.wikipedia.org]
- 2. Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 4. The 5-HT3 receptor - the relationship between structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2-Methyl-5-HT Electrophysiology in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-hydroxytryptamine (2-methyl-5-HT) is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor. This receptor is unique among serotonin receptors as it is a ligand-gated ion channel, mediating fast, excitatory neurotransmission. In the central nervous system, 5-HT3 receptors are predominantly found on GABAergic interneurons in various brain regions, including the hippocampus, cortex, and amygdala.[1][2] Activation of these receptors by agonists like this compound leads to the depolarization of these interneurons and subsequent release of GABA, which in turn modulates the activity of principal neurons.[1][3] This makes this compound a valuable pharmacological tool for investigating the role of 5-HT3 receptors in synaptic transmission, neuronal excitability, and various physiological and pathological processes.
These application notes provide a comprehensive protocol for studying the electrophysiological effects of this compound on acute brain slices using the whole-cell patch-clamp technique.
Key Experimental Protocols
Acute Brain Slice Preparation
A successful electrophysiology experiment begins with the preparation of healthy acute brain slices. The following protocol is a standard method that can be adapted for various brain regions.[4]
Materials:
-
Anesthetized animal (e.g., mouse or rat)
-
Dissection tools (scissors, forceps, spatula)
-
Vibrating microtome (vibratome)
-
Petri dishes
-
Carbogen (B8564812) gas (95% O2 / 5% CO2)
-
Ice-cold N-Methyl-D-glucamine (NMDG) protective cutting solution (see Table 1)
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording (see Table 2)
-
Slice incubation/recovery chamber
Procedure:
-
Anesthesia and Dissection: Deeply anesthetize the animal according to approved institutional protocols. Perform transcardial perfusion with ice-cold NMDG protective cutting solution to improve tissue preservation. Quickly dissect the brain and place it in a beaker of ice-cold, carbogen-gassed NMDG solution.
-
Slicing: Mount the brain onto the vibratome stage. Submerge the brain in the ice-cold, carbogenated NMDG cutting solution. Cut brain slices to the desired thickness (typically 300-400 µm).
-
Recovery: Transfer the slices to a recovery chamber containing NMDG solution at 32-34°C and incubate for 10-15 minutes.
-
Incubation: After the initial recovery, transfer the slices to a holding chamber containing aCSF saturated with carbogen at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
This protocol describes how to obtain whole-cell recordings from neurons within the brain slice to measure the effects of this compound.
Materials:
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Recording chamber
-
Perfusion system
-
Borosilicate glass capillaries for pulling pipettes
-
Pipette puller
-
Intracellular solution (see Table 3)
-
This compound stock solution
Procedure:
-
Slice Placement: Transfer a single brain slice to the recording chamber on the microscope stage. Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 mL/min at a physiological temperature (32-34°C).
-
Pipette Preparation: Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Obtaining a Recording: Under visual guidance (e.g., DIC microscopy), approach a neuron with the recording pipette. Apply gentle positive pressure. Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaseal (>1 GΩ). After a stable gigaseal is formed, apply a brief pulse of strong suction to rupture the membrane and achieve the whole-cell configuration.
-
Data Acquisition: Record baseline neuronal activity (e.g., membrane potential in current-clamp or postsynaptic currents in voltage-clamp).
-
Drug Application: Prepare the desired concentration of this compound in aCSF. Apply the this compound solution to the slice via the perfusion system. Record the changes in neuronal activity.
-
Washout: After recording the drug's effect, switch the perfusion back to the standard aCSF to wash out the this compound and observe for recovery of baseline activity.
Data Presentation
Table 1: NMDG Protective Cutting Solution Composition
| Reagent | Concentration (mM) |
| NMDG | 92 |
| KCl | 2.5 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 30 |
| HEPES | 20 |
| Glucose | 25 |
| Thiourea | 2 |
| Na-ascorbate | 5 |
| Na-pyruvate | 3 |
| CaCl2 | 0.5 |
| MgSO4 | 10 |
Adjust pH to 7.3-7.4 with HCl. Ensure the solution is continuously bubbled with carbogen.
Table 2: Artificial Cerebrospinal Fluid (aCSF) Composition
| Reagent | Concentration (mM) |
| NaCl | 126 |
| KCl | 3 |
| NaH2PO4 | 1.25 |
| NaHCO3 | 26 |
| Glucose | 10 |
| CaCl2 | 2 |
| MgSO4 | 2 |
Ensure the solution is continuously bubbled with carbogen to maintain a pH of 7.3-7.4.
Table 3: Potassium-Based Intracellular Solution Composition
| Reagent | Concentration (mM) |
| K-Gluconate | 130 |
| KCl | 10 |
| HEPES | 10 |
| EGTA | 0.5 |
| Mg-ATP | 4 |
| Na-GTP | 0.4 |
| Phosphocreatine | 10 |
Adjust pH to 7.2-7.3 with KOH and osmolarity to ~290 mOsm.
Table 4: Expected Electrophysiological Effects of this compound
| Parameter | Expected Change | Brain Region Example | Primary Mechanism |
| GABAergic Interneuron Firing Rate | Increase | Hippocampus, Cortex | Direct depolarization via 5-HT3 receptor activation. |
| Spontaneous Inhibitory Postsynaptic Current (sIPSC) Frequency in Principal Neurons | Increase | Hippocampus, Cortex | Increased GABA release from presynaptic interneurons. |
| sIPSC Amplitude in Principal Neurons | Variable/No Change | Hippocampus | Primarily a presynaptic effect on GABA release probability. |
| Principal Neuron Membrane Potential | Hyperpolarization or Shunting Inhibition | Cortex | Increased GABAergic input. |
Mandatory Visualizations
References
- 1. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium influx through presynaptic 5-HT3 receptors facilitates GABA release in the hippocampus: in vitro slice and synaptosome studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisionary.com [precisionary.com]
Application Notes and Protocols for In Vivo Administration of 2-Methyl-5-HT in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of 2-methyl-5-hydroxytryptamine (2-methyl-5-HT), a selective 5-HT3 receptor agonist, in rodent models. This document is intended to guide researchers in designing and executing experiments to investigate the physiological and behavioral effects of 5-HT3 receptor activation in various preclinical models.
Introduction
This compound is a valuable pharmacological tool for studying the roles of the 5-HT3 receptor in physiological and pathological processes. The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to rapid, transient depolarization of neurons.[1] In rodent models, administration of this compound has been instrumental in elucidating the involvement of 5-HT3 receptors in nociception, emesis, and gastrointestinal motility.
Applications
The in vivo administration of this compound in rodent models is primarily applied in the following research areas:
-
Nociception and Pain Research: To investigate the role of 5-HT3 receptors in peripheral and central pain pathways. This compound can be used to induce nociceptive behaviors or to study the modulation of pain perception.[2]
-
Emesis Research: To model and study the mechanisms of nausea and vomiting. The least shrew is a common model for this research, as it possesses a vomiting reflex.[3]
-
Gastrointestinal Motility Studies: To examine the influence of 5-HT3 receptor activation on gut transit and colonic motility.[4]
-
Anxiety and Neurological Research: Although less common, to explore the contribution of 5-HT3 receptors to anxiety-like behaviors and other neurological functions.
Quantitative Data Summary
The following tables summarize the quantitative data for the in vivo administration of this compound in various rodent models based on published literature.
Table 1: Nociception Models
| Rodent Model | Administration Route | Dosage Range | Observed Effect | Behavioral Assay |
| Mouse | Intraperitoneal (i.p.) | 0.5 - 4.0 mg/kg | Potentiation of 5-HT-induced writhing | Writhing Test |
| Mouse | Intraplantar (i.pl.) | 10 µg | Induction of licking behavior (pain) | Licking Behavior Test |
| Rat (neonatal) | Intrathecal (i.t.) | 25 - 100 µg | Antinociception against formalin-induced pain[5] | Formalin Test |
| Rat | Intrathecal (i.t.) | - | Attenuation of 5-HT agonist-induced back muscle contractions | Behavioral Observation |
Table 2: Emesis Models
| Rodent Model | Administration Route | Dosage | Observed Effect | Behavioral Assay |
| Least Shrew | Intraperitoneal (i.p.) | 5 mg/kg | Induction of vomiting | Emesis Observation |
Table 3: Gastrointestinal Motility Models
| Rodent Model | Administration Route | Dosage | Observed Effect | Assay |
| Mouse | Intracerebroventricular (i.c.v.) | 43 µg (ED50) | Inhibition of colonic expulsion | Colonic Expulsion Time |
Experimental Protocols
Nociception Studies
This protocol is adapted from studies investigating visceral pain.
-
Animal Preparation: Use male mice (e.g., Swiss-Webster) weighing 20-25g. Acclimatize the animals to the testing environment for at least 30 minutes before the experiment.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration.
-
Administration:
-
To study the direct effect, administer this compound (0.5-4.0 mg/kg) via intraperitoneal (i.p.) injection.
-
To study sensitization, first administer a sub-threshold dose of serotonin (B10506) (e.g., 0.5 mg/kg, i.p.), followed by this compound (0.5-4.0 mg/kg, i.p.).
-
-
Observation: Immediately after the final injection, place the mouse in an individual observation chamber. Count the number of "writhes" (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Compare the number of writhes between the control (vehicle) and treated groups. A significant increase in writhes indicates a nociceptive response.
This protocol is used to assess inflammatory pain.
-
Animal Preparation: Use neonatal (10, 14, or 28 days old) or adult rats. For intrathecal injections, surgical preparation for catheter implantation may be required for chronic studies.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile artificial cerebrospinal fluid (aCSF) or saline for intrathecal administration.
-
Administration:
-
Administer this compound (25-100 µg) intrathecally.
-
After a predetermined time (e.g., 10-15 minutes), inject 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
-
Observation: Observe the animal's behavior for 60 minutes post-formalin injection. Record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).
-
Data Analysis: Compare the duration of nociceptive behaviors between the control and treated groups for both phases. A reduction in these behaviors indicates an antinociceptive effect.
Emesis Study in the Least Shrew
This protocol is for inducing and quantifying vomiting.
-
Animal Preparation: Use adult least shrews (Cryptotis parva). Acclimatize them to the testing cages.
-
Drug Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline.
-
Administration: Administer this compound (5 mg/kg) via intraperitoneal (i.p.) injection.
-
Observation: Place the shrew in a clean cage and observe for 30 minutes. Record the number of vomiting episodes (forceful expulsion of gastric contents) and retching episodes.
-
Data Analysis: Quantify the frequency and latency of vomiting and retching.
Visualizations
Signaling Pathway of this compound via 5-HT3 Receptor
The following diagram illustrates the downstream signaling cascade initiated by the binding of this compound to the 5-HT3 receptor, leading to cellular responses such as emesis.
Caption: 5-HT3 receptor signaling pathway activated by this compound.
Experimental Workflow for a Nociception Study
The diagram below outlines a typical experimental workflow for investigating the effects of this compound on nociception in a rodent model.
Caption: General experimental workflow for in vivo this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study of the Antiemetic Effects of α2-Adrenergic Receptor Agonists Clonidine and Dexmedetomidine against Diverse Emetogens in the Least Shrew (Cryptotis parva) Model of Emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central and peripheral administration of serotonin produces opposite effects on mouse colonic propulsive motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antinociceptive effects of intrathecally administered 2-methylserotonin in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparing 2-Methyl-5-HT Stock Solutions for Cell Culture
Introduction
2-Methyl-5-hydroxytryptamine (2-methyl-5-HT) is a tryptamine (B22526) derivative that acts as a potent and selective full agonist for the 5-hydroxytryptamine receptor 3 (5-HT3).[1][2][3] The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to rapid, transient depolarization of the neuronal membrane due to the influx of cations such as Na+, K+, and Ca2+.[4] Due to its selectivity, this compound is a critical tool for researchers studying the physiological and pathological roles of the 5-HT3 receptor, including its involvement in nausea, vomiting, and neurological disorders.[5] Accurate and consistent preparation of this compound stock solutions is fundamental for obtaining reproducible results in cell culture-based assays. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions.
Physicochemical Properties and Solubility
Understanding the properties of this compound is crucial for its effective use. The compound is typically supplied as a hydrochloride or maleate (B1232345) salt to improve stability and solubility.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Chemical Name | 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol | |
| Synonyms | 2-Methylserotonin, 2-Me-5-HT | |
| Molecular Formula | C₁₁H₁₄N₂O | |
| Molar Mass | 190.246 g/mol | |
| CAS Number | 78263-90-8 |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM; up to 125 mg/mL (657.06 mM) | Ultrasonic treatment may be needed to aid dissolution. Use newly opened, anhydrous DMSO as the compound is hygroscopic. |
| Water | < 0.1 mg/mL (Insoluble) | The hydrochloride salt may have slightly better aqueous solubility, but it is generally considered poorly soluble in neutral water. |
| Ethanol | Data not readily available, but generally poor. | Not a recommended primary solvent for high-concentration stock solutions. |
Protocols for Stock Solution Preparation
The following protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro studies.
Materials:
-
This compound (hydrochloride or maleate salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate the Required Mass: Determine the mass of this compound needed. For the hydrochloride salt (MW = 226.70 g/mol ), to make 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 226.70 g/mol × 1000 mg/g = 2.267 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a sterile weighing boat or directly into a sterile microcentrifuge tube.
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used if dissolution is difficult.
-
-
Sterilization (Optional): DMSO stock solutions at concentrations ≥10 mM are typically considered self-sterilizing. However, if lower concentrations are prepared in aqueous-based solvents, sterile filtration through a 0.22 µm syringe filter compatible with the solvent is recommended.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.
-
Table 3: Recommended Storage and Stability of Stock Solutions
| Storage Temperature | Solvent | Stability Duration | Reference |
| -20°C | DMSO | Up to 1 year | |
| -80°C | DMSO | Up to 2 years |
Note: It is not recommended to store solutions for long periods. Freshly prepared solutions are always optimal.
Application in Cell Culture
Protocol 3.1: Preparing Working Solutions and Treating Cells
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature. Keep it on ice once thawed.
-
Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentration.
-
Example: To prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution. This can be done by adding 1 µL of the 10 mM stock to 999 µL of culture medium.
-
Important: Always add the small volume of stock solution to the larger volume of medium and mix immediately by gentle pipetting or swirling to avoid localized high concentrations of DMSO.
-
-
Solvent Control: The final concentration of the solvent (DMSO) in the cell culture medium must be carefully controlled, as it can be toxic to cells.
-
The final DMSO concentration should ideally be kept below 0.1% (v/v).
-
Many cell lines can tolerate up to 0.5%, but this should be empirically determined for your specific cell line.
-
Crucially, a vehicle control (medium containing the same final concentration of DMSO without the drug) must be included in all experiments.
-
Table 4: Maximum Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Effect | Recommendation |
| ≤ 0.1% | Considered safe for most cell lines with minimal to no cytotoxicity. | Recommended for sensitive assays and primary cells. |
| 0.1% - 0.5% | Generally tolerated by robust, immortalized cell lines. | A dose-response curve for DMSO alone is advised to determine the no-effect concentration for your specific cell line. |
| > 0.5% | Increased risk of cytotoxicity, altered cell morphology, and off-target effects. | Should be avoided unless absolutely necessary and validated. |
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound. Ensure even distribution across the culture vessel.
-
Incubation: Incubate the cells for the experimentally determined time period under standard culture conditions (e.g., 37°C, 5% CO₂).
Signaling Pathway and Experimental Workflow
This compound activates the 5-HT3 receptor, a ligand-gated ion channel. This initiates a cascade of downstream events.
Caption: 5-HT3 receptor activation pathway by this compound.
The general workflow for a cell-based experiment using this compound is outlined below.
Caption: General experimental workflow for cell culture studies.
References
Application Notes and Protocols for Studying Synaptic Transmission with 2-methyl-5-HT
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-methyl-5-hydroxytryptamine (2-methyl-5-HT) is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel.[1][2] This property makes it an invaluable pharmacological tool for elucidating the role of 5-HT3 receptors in modulating synaptic transmission and neuronal excitability. Activation of the 5-HT3 receptor, a cation-selective channel, leads to rapid, transient depolarization of the neuronal membrane.[2] This application note provides detailed protocols for utilizing this compound in key experimental paradigms to investigate its effects on synaptic events and neurotransmitter release.
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters of synaptic transmission as reported in the scientific literature.
| Parameter | Agonist | Preparation | Concentration (µM) | Effect | Reference |
| Excitatory Postsynaptic Potentials (EPSPs) | This compound | Rat Hippocampal CA1 Pyramidal Neurons | 10 | Reversible Reduction | [3][4] |
| Inhibitory Postsynaptic Potentials (IPSPs) | This compound | Rat Hippocampal CA1 Pyramidal Neurons | 50 | Reversible Reduction | |
| Spontaneous Inhibitory Postsynaptic Currents (sIPSCs) | α-methyl-5-HT | Rat Basolateral Amygdala | 2, 15, 100 | Dose-dependent increase in frequency and amplitude | |
| [3H]5-HT Release | This compound | Rat Frontal Cortex and Hippocampus Slices | Not Specified | Enhanced electrically-evoked release |
Note: α-methyl-5-HT is a broad-spectrum 5-HT2/4 receptor agonist, and its effects on sIPSCs are included for comparative context on serotonergic modulation of inhibitory transmission.
Experimental Protocols
Whole-Cell Patch-Clamp Recording in Acute Brain Slices
This protocol describes how to measure the effect of this compound on postsynaptic currents in neurons from acute brain slices.
Materials:
-
Slicing Solution (ice-cold, oxygenated with 95% O₂/5% CO₂): e.g., NMDG-based or sucrose-based protective cutting solution.
-
Artificial Cerebrospinal Fluid (aCSF) (oxygenated with 95% O₂/5% CO₂).
-
Internal Solution (for patch pipette).
-
This compound stock solution.
-
Vibratome.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for patch pipettes.
Procedure:
-
Acute Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold slicing solution.
-
Mount the brain on the vibratome stage and cut slices (e.g., 300 µm thick) in the ice-cold, oxygenated slicing solution.
-
Transfer slices to a recovery chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Whole-Cell Patch-Clamp Recording:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF (1-2 mL/min).
-
Visualize neurons using DIC or fluorescence microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline synaptic activity (EPSCs or IPSCs) in voltage-clamp mode.
-
-
Application of this compound:
-
Bath Application: Dilute the this compound stock solution into the aCSF to the desired final concentration (e.g., 10-50 µM) and switch the perfusion to the drug-containing aCSF.
-
Puff Application: For rapid and localized application, use a second micropipette filled with this compound solution positioned near the recorded neuron. Eject the drug using a brief pressure pulse.
-
Record synaptic activity during and after drug application to observe the effects.
-
Neurotransmitter Release Assay ([³H]-Serotonin)
This protocol outlines a method to measure the effect of this compound on the release of pre-loaded radiolabeled serotonin from brain slices.
Materials:
-
Krebs-Ringer Bicarbonate Buffer (KRB), oxygenated with 95% O₂/5% CO₂.
-
[³H]-Serotonin.
-
This compound stock solution.
-
Brain slice chopper or vibratome.
-
Superfusion system.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Slice Preparation and Loading:
-
Prepare brain slices (e.g., 300-400 µm thick) from the desired brain region (e.g., frontal cortex, hippocampus).
-
Pre-incubate the slices in oxygenated KRB for 30 minutes at 37°C.
-
Incubate the slices with [³H]-Serotonin (e.g., 0.1 µM) for 30 minutes to allow for uptake.
-
-
Superfusion and Stimulation:
-
Transfer the loaded slices to the chambers of a superfusion system.
-
Perfuse the slices with oxygenated KRB at a constant flow rate (e.g., 1 mL/min) to establish a stable baseline of [³H]-Serotonin efflux.
-
Collect fractions of the superfusate at regular intervals (e.g., every 5 minutes).
-
To evoke neurotransmitter release, stimulate the slices electrically (e.g., with bipolar electrodes) or chemically (e.g., with high KCl).
-
Apply this compound by including it in the superfusion buffer before and during the stimulation period.
-
-
Quantification of Release:
-
Add scintillation fluid to the collected superfusate fractions.
-
Measure the radioactivity in each fraction using a scintillation counter.
-
Calculate the fractional release of [³H]-Serotonin for each time point.
-
Compare the evoked release in the presence and absence of this compound to determine its effect.
-
Visualizations
Signaling Pathway of this compound via the 5-HT3 Receptor
Caption: 5-HT3 receptor signaling cascade initiated by this compound.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for whole-cell patch-clamp experiments.
Logical Relationship in Neurotransmitter Release Assay
Caption: Logic of a neurotransmitter release experiment.
References
- 1. Quantitative Evaluation of 5-Hydroxytryptamine (Serotonin) Neuronal Release and Uptake: An Investigation of Extrasynaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local application of drugs to study nicotinic acetylcholine receptor function in mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. re-place.be [re-place.be]
Application Note: Measuring 5-HT3 Receptor Activation using Calcium Imaging with 2-methyl-5-HT
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 5-HT3 receptor is a unique member of the serotonin (B10506) receptor family, functioning as a ligand-gated ion channel.[1] Unlike other serotonin receptors that are G protein-coupled, the 5-HT3 receptor forms a channel permeable to cations including sodium (Na+), potassium (K+), and calcium (Ca2+).[1] Upon binding of an agonist, the channel opens, leading to rapid neuronal depolarization and excitation.[1] The influx of extracellular Ca2+ through the receptor channel, and potentially through subsequent activation of voltage-gated calcium channels, serves as a direct measure of receptor activation.[2][3]
Calcium imaging is a powerful technique to monitor this intracellular calcium fluctuation in real-time. By loading cells with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM, the binding of calcium ions can be visualized as an increase in fluorescence intensity. This application note provides a detailed protocol for measuring the activation of 5-HT3 receptors in a cell-based assay using the selective 5-HT3 agonist, 2-methyl-5-hydroxytryptamine (2-methyl-5-HT).
Signaling Pathway of 5-HT3 Receptor Activation
Activation of the 5-HT3 receptor by an agonist like this compound initiates a rapid influx of cations. The primary event is the entry of Na+ and Ca2+ directly through the receptor's ion pore, causing membrane depolarization. This depolarization can, in turn, activate voltage-gated calcium channels (VGCCs), leading to a secondary, more substantial influx of Ca2+. Furthermore, this initial calcium entry can trigger calcium-induced calcium release (CICR) from intracellular stores like the endoplasmic reticulum (ER) through ryanodine (B192298) receptors (RyRs), further amplifying the intracellular calcium signal. This amplified calcium signal is the basis for the imaging assay.
Experimental Protocols
This section details the necessary steps for preparing cells and executing the calcium imaging assay. The protocol is optimized for adherent cells (e.g., HEK293 cells stably expressing the 5-HT3 receptor) cultured in 96-well plates.
The overall workflow involves seeding the cells, loading them with a calcium indicator dye, acquiring a baseline fluorescence reading, stimulating the cells with this compound, and recording the resulting change in fluorescence. An optional pre-incubation step with an antagonist can be included for pharmacological validation.
| Reagent/Material | Recommended Specifications |
| Cells | HEK293 or NG108-15 cells expressing 5-HT3 receptors. |
| Culture Plates | Black-walled, clear-bottom 96-well microplates. |
| Calcium Indicator | Fluo-4 AM (Acetoxymethyl ester). |
| 5-HT3 Agonist | This compound. |
| 5-HT3 Antagonist | Palonosetron or Tropisetron (for validation). |
| Assay Buffer | Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer with Ca2+ and Mg2+. |
| Dispersing Agent | Pluronic® F-127 (optional, aids dye loading). |
| Anion Pump Inhibitor | Probenecid (optional, prevents dye extrusion). |
| Instrumentation | Fluorescence microplate reader or microscope with kinetic read capability and fluidics injection. |
1. Cell Plating: a. Culture 5-HT3 receptor-expressing cells under standard conditions (e.g., 37°C, 5% CO₂). b. Seed cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. c. Incubate for 24-48 hours.
2. Preparation of Reagents: a. Fluo-4 AM Loading Solution: Prepare a working solution of 1-5 µM Fluo-4 AM in your chosen physiological assay buffer. If using, add Pluronic® F-127 (final concentration ~0.02%) to aid solubilization and Probenecid to prevent dye leakage. b. Compound Plates: Prepare a separate plate with agonist (this compound) and antagonist (e.g., Palonosetron) solutions, typically at 5-10X the final desired concentration in assay buffer. This allows for addition to the cell plate without significant volume changes.
3. Dye Loading: a. Aspirate the culture medium from the cell plate. b. Gently wash the cells once with 100 µL of pre-warmed assay buffer. c. Add 100 µL of the Fluo-4 AM Loading Solution to each well. d. Incubate the plate in the dark for 30-60 minutes at 37°C. Some protocols also suggest a subsequent 15-30 minute incubation at room temperature.
4. Cell Washing: a. After incubation, gently aspirate the loading solution. b. Wash the cells 2-3 times with 100 µL of pre-warmed assay buffer to remove any extracellular dye. c. After the final wash, add 100 µL of assay buffer to each well. The cells are now ready for imaging.
5. Calcium Flux Measurement: a. Place the cell plate into the fluorescence reader, which should be pre-set to the appropriate excitation/emission wavelengths for Fluo-4 (Ex/Em: ~494/516 nm). b. Baseline Reading: Record baseline fluorescence for 15-30 seconds. c. Agonist Addition: Using the instrument's injector, add the this compound solution to the wells. d. Kinetic Measurement: Immediately begin recording the fluorescence intensity kinetically for 1-3 minutes to capture the full response profile (peak and subsequent decay). e. Antagonist Control (Optional): For antagonist experiments, pre-incubate the washed, dye-loaded cells with the antagonist for 15-30 minutes before placing the plate in the reader. Then, proceed with baseline reading and agonist addition as described above.
Data Presentation and Expected Results
The primary output is a kinetic trace of fluorescence intensity over time. A successful experiment will show a stable baseline followed by a sharp increase in fluorescence upon the addition of this compound. This response should be significantly attenuated or completely blocked in wells pre-treated with a 5-HT3 antagonist.
The table below summarizes typical concentrations and parameters used in this type of assay, compiled from various studies.
| Parameter | Compound/Reagent | Typical Concentration / Value | Purpose / Notes |
| Agonist | This compound | 1 nM - 10 µM | To activate 5-HT3 receptors. A dose-response curve can be generated to determine EC₅₀. |
| Antagonist | Palonosetron | 10 nM - 1 µM | Selective 5-HT3 antagonist used to confirm receptor-specific activity. |
| Antagonist | Tropisetron | 10 nM - 1 µM | Alternative selective 5-HT3 antagonist. |
| Calcium Dye | Fluo-4 AM | 1 - 5 µM | Fluorescent indicator for intracellular calcium. |
| Dye Loading Time | Fluo-4 AM | 30 - 60 minutes | Incubation period for dye to enter cells and be cleaved to its active form. |
| Fractional Ca2+ Current (Pf) | 5-HT3A/B Receptor | ~1.0 - 1.1% | Represents the percentage of the total current through the channel carried by Ca2+ ions. |
-
Response Magnitude: The change in fluorescence (ΔF) is often normalized to the initial baseline fluorescence (F₀), expressed as ΔF/F₀.
-
Dose-Response Curves: To determine the potency of an agonist (EC₅₀), a range of concentrations is tested. The peak fluorescence response for each concentration is plotted against the logarithm of the concentration, and the data are fitted to a sigmoidal dose-response curve.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | Incomplete removal of extracellular dye. Phenol (B47542) red in the medium. | Ensure thorough but gentle washing after dye loading. Use phenol red-free assay buffer. |
| No Response to Agonist | Low/no receptor expression. Inactive agonist. Cell health is compromised. | Confirm 5-HT3R expression via another method (e.g., Western blot). Use freshly prepared agonist. Ensure cells are healthy and not over-confluent. |
| Low Signal-to-Noise Ratio | Suboptimal dye loading. Low receptor density. | Optimize Fluo-4 AM concentration and incubation time. Use a cell line with higher receptor expression. |
| Signal Fades Quickly | Phototoxicity or dye bleaching. Dye extrusion from cells. | Reduce excitation light intensity or exposure time. Include Probenecid in the assay buffer to inhibit anion pumps that extrude the dye. |
| Spurious/Aberrant Activity | Long-term expression of genetically encoded indicators or high viral load can cause artifacts (less common with chemical dyes but good to be aware of). | This is more relevant for GECIs like GCaMP but highlights the importance of using appropriate controls and not over-expressing foreign proteins. |
References
- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 2. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]
- 3. 5-HT3 receptors induce rises in cytosolic and nuclear calcium in NG108-15 cells via calcium-induced calcium release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Behavioral Assays Using 2-Methyl-5-HT in Anxiety Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-methyl-5-hydroxytryptamine (2-methyl-5-HT), a selective serotonin (B10506) 5-HT3 receptor agonist, in preclinical anxiety research. The following sections detail the underlying signaling pathways, experimental protocols for key behavioral assays, and expected outcomes based on available scientific literature.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) plays a crucial role in regulating mood and anxiety. The diverse effects of serotonin are mediated by a variety of receptor subtypes. Among these, the 5-HT3 receptor is unique as it is a ligand-gated ion channel, mediating rapid excitatory neurotransmission.[1] Activation of 5-HT3 receptors is generally associated with anxiogenic-like (anxiety-promoting) effects. This compound is a valuable pharmacological tool for selectively activating these receptors to investigate their role in anxiety-related behaviors and to screen potential anxiolytic drug candidates that may act by antagonizing the 5-HT3 receptor.
Mechanism of Action: 5-HT3 Receptor Signaling
This compound exerts its effects by binding to and activating 5-HT3 receptors, which are pentameric ligand-gated ion channels permeable to sodium (Na+), potassium (K+), and calcium (Ca2+) ions. The influx of these cations leads to depolarization of the neuronal membrane and subsequent activation of downstream signaling cascades.
A key pathway involves the influx of extracellular Ca2+ which, in turn, can trigger further calcium release from intracellular stores, such as the endoplasmic reticulum. This elevation in intracellular Ca2+ activates calcium/calmodulin-dependent protein kinase II (CaMKII). Activated CaMKII can then phosphorylate and activate the extracellular signal-regulated kinase (ERK) pathway (ERK1/2), leading to various cellular responses, including changes in gene expression and neuronal excitability that can contribute to anxiety-like states.
Figure 1: Simplified signaling pathway of this compound via the 5-HT3 receptor.
Behavioral Assays for Anxiety Research
The following are standard behavioral assays used to assess anxiety-like behavior in rodents. The protocols are generalized and should be adapted based on specific experimental needs and institutional guidelines.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[2] Anxiogenic compounds like this compound are expected to decrease the proportion of time spent and the number of entries into the open arms.
Experimental Protocol
Figure 2: General experimental workflow for the Elevated Plus Maze test.
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video recording and tracking software.
-
Rodents (mice or rats).
-
This compound hydrochloride.
-
Vehicle (e.g., sterile 0.9% saline).
-
Syringes and needles for administration.
Procedure:
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Preparation: Dissolve this compound hydrochloride in the chosen vehicle to the desired concentrations.
-
Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection). A typical pre-treatment time is 15-30 minutes before testing.
-
Testing: Place the animal in the center of the EPM, facing one of the closed arms.
-
Recording: Record the animal's behavior for a standard duration, typically 5 minutes.
-
Data Analysis: Analyze the recorded video to quantify parameters such as:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries | Total Distance Traveled (cm) |
| Vehicle (Saline) | - | Data not available | Data not available | Data not available |
| This compound | Dose 1 | Data not available | Data not available | Data not available |
| This compound | Dose 2 | Data not available | Data not available | Data not available |
| This compound | Dose 3 | Data not available | Data not available | Data not available |
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[3] Rodents naturally tend to stay near the walls (thigmotaxis) of a novel open arena. Anxiogenic compounds can increase this tendency, leading to reduced time spent in the center of the field.
Experimental Protocol
Figure 3: General experimental workflow for the Open Field Test.
Materials:
-
Open field arena (a square or circular enclosure with walls).
-
Video recording and tracking software.
-
Rodents (mice or rats).
-
This compound hydrochloride.
-
Vehicle (e.g., sterile 0.9% saline).
-
Syringes and needles for administration.
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room for at least 30-60 minutes prior to the test.
-
Drug Preparation: Prepare solutions of this compound in vehicle at the desired concentrations.
-
Drug Administration: Administer this compound or vehicle via the chosen route (e.g., i.p.) 15-30 minutes before the test.
-
Testing: Gently place the animal in the center of the open field arena.
-
Recording: Record the animal's activity for a set duration, typically 5-10 minutes.
-
Data Analysis: Analyze the video recordings to measure:
-
Time spent in the center zone.
-
Time spent in the peripheral zone.
-
Total distance traveled.
-
Rearing frequency (vertical activity).
-
Data Presentation:
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s) | Total Distance Traveled (cm) | Rearing Frequency |
| Vehicle (Saline) | - | Data not available | Data not available | Data not available |
| This compound | Dose 1 | Data not available | Data not available | Data not available |
| This compound | Dose 2 | Data not available | Data not available | Data not available |
| This compound | Dose 3 | Data not available | Data not available | Data not available |
Light-Dark Box (LDB) Test
The LDB test is another widely used assay for assessing anxiety-like behavior. It is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their exploratory drive.[4]
Experimental Protocol
Materials:
-
Light-dark box apparatus (a box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting them).
-
Video recording and tracking software.
-
Rodents (mice).
-
This compound hydrochloride.
-
Vehicle (e.g., sterile 0.9% saline).
-
Syringes and needles for administration.
Procedure:
-
Animal Acclimation: Habituated the animals to the testing room for at least 30-60 minutes.
-
Drug Preparation: Prepare solutions of this compound as described previously.
-
Drug Administration: Administer this compound or vehicle (e.g., i.p.) 15-30 minutes prior to testing.
-
Testing: Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Recording: Record the animal's behavior for a standard duration, typically 5-10 minutes.
-
Data Analysis: Analyze the video to quantify:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Number of transitions between compartments.
-
Latency to first enter the dark compartment.
-
Data Presentation:
| Treatment Group | Dose | Time in Light Compartment (s) | Transitions between Compartments |
| Vehicle | - | Baseline | Baseline |
| This compound | Not specified | No effect | No effect |
Source: Based on qualitative data from Costall et al., 1988b; Hascoët and Bourin, unpublished data, as cited in Bourin and Hascoët, 2003.[4]
Summary and Considerations
The administration of the 5-HT3 receptor agonist, this compound, is a valuable tool for investigating the role of this receptor system in anxiety. Based on the known functions of 5-HT3 receptors, it is hypothesized that this compound will produce anxiogenic-like effects in the elevated plus maze and open field test, characterized by a reduction in exploratory behavior in the aversive zones of the apparatuses. However, it is important to note that at least one source indicates no effect in the light-dark box test.
Researchers should carefully consider the following:
-
Dose-Response: It is crucial to establish a full dose-response curve for this compound in each behavioral assay to identify the optimal doses that induce anxiogenic-like effects without causing confounding changes in general locomotor activity.
-
Animal Strain, Sex, and Age: These factors can significantly influence behavioral responses and should be carefully controlled and reported.
-
Environmental Conditions: Lighting, noise levels, and handling procedures should be standardized to ensure the reliability and reproducibility of the results.
By following these detailed protocols and considering the underlying neurobiological mechanisms, researchers can effectively utilize this compound to advance our understanding of anxiety and to facilitate the development of novel therapeutic interventions.
References
Application Notes and Protocols for Patch-Clamp Recording of 2-Methyl-5-HT Induced Currents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-hydroxytryptamine (2-Methyl-5-HT) is a selective agonist for the serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel.[1] Activation of this receptor leads to a rapid, transient influx of cations, primarily Na⁺ and K⁺, resulting in membrane depolarization. This application note provides a detailed protocol for recording this compound induced currents using the whole-cell patch-clamp technique, a fundamental tool for studying ion channel function and pharmacology. The protocols and data presented are intended to guide researchers in accurately characterizing the electrophysiological and pharmacological properties of 5-HT3 receptors in response to this compound.
Data Presentation
The following table summarizes quantitative data for 5-HT3 receptor agonists, providing a comparative framework for interpreting results from this compound experiments. Direct quantitative data for this compound is less prevalent in the literature; however, it is consistently reported to be less potent and to elicit currents with slower activation kinetics compared to serotonin (5-HT)[1].
| Agonist | Cell Type | Receptor Subtype | Holding Potential (mV) | EC₅₀ / Kₔ (µM) | Current Amplitude (nA) | Activation Kinetics | Reference |
| 5-HT | N1E-115 Neuroblastoma | Endogenous 5-HT3 | Not Specified | ~1.3 (Kₔ) | Not Specified | Concentration-dependent | [1] |
| This compound | N1E-115 Neuroblastoma | Endogenous 5-HT3 | Not Specified | Less potent than 5-HT | Not Specified | Slower than 5-HT | [1] |
| 5-HT | Xenopus Oocytes | Recombinant m5-HT3A | -50 | Not Specified | Variable | Fast | [2] |
| 5-HT | Xenopus Oocytes | Recombinant m5-HT3A | Not Specified | 1.8 | Variable | Fast | |
| 5-HT | tsA-201 cells | Recombinant 5-HT3 | -70 | 0.5 - 500 (dose-range) | 0.5 - 7.0 | Fast |
Signaling Pathway
The binding of this compound to the 5-HT3 receptor, a ligand-gated ion channel, initiates a direct signaling pathway that results in the generation of an electrical current. This process does not involve intracellular second messengers.
References
Microiontophoretic Application of 2-methyl-5-HT In Vivo: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the in vivo microiontophoretic application of 2-methyl-5-hydroxytryptamine (2-methyl-5-HT), a selective serotonin (B10506) 5-HT3 receptor agonist. This guide is intended for researchers, scientists, and drug development professionals investigating the role of 5-HT3 receptors in neuronal signaling and function.
Introduction
This compound is a potent and selective agonist for the 5-HT3 receptor, a ligand-gated ion channel. Activation of this receptor leads to a rapid influx of cations (Na+, K+, and Ca2+), resulting in neuronal depolarization. In the central nervous system, 5-HT3 receptors are prominently expressed on interneurons, particularly GABAergic interneurons, in various brain regions, including the hippocampus and prefrontal cortex. The microiontophoretic application of this compound allows for the precise and localized activation of these receptors on individual neurons in vivo, enabling the study of their direct effects on neuronal firing and their role in local microcircuits.
Data Presentation: Effects of this compound on Neuronal Firing
The following table summarizes the reported effects of microiontophoretically applied this compound on the firing rate of neurons in different brain regions. It is important to note that specific quantitative data on firing rates (spikes/sec) is often reported descriptively in the literature.
| Brain Region | Neuron Type | Effect of this compound | Antagonism | Reference |
| Medial Prefrontal Cortex | Unspecified | Suppression of firing | Blocked by 5-HT3 antagonists (BRL 43694, ICS 205930) | [1] |
| Hippocampus (CA1 & CA3) | Pyramidal Neurons | Current-dependent suppression of firing | Not antagonized by 5-HT3 antagonists; reduced by a 5-HT1A antagonist | [2] |
| Somatosensory Cortex | Unspecified | Current-dependent suppression of firing | Not antagonized by 5-HT3 antagonists; reduced by a 5-HT1A antagonist | [2] |
| Dorsal Raphe Nucleus | 5-HT Neurons | Reduction of firing | Not antagonized by 5-HT3 antagonists | [2] |
Note: The study by Chaput and Blier (1993) suggests that the observed suppression of firing in the hippocampus and cortex by this compound may be mediated by 5-HT1A receptors rather than 5-HT3 receptors in their in vivo preparation, highlighting the importance of pharmacological validation in each experimental setup.
Experimental Protocols
Preparation of this compound for Microiontophoresis
Materials:
-
2-methyl-5-hydroxytryptamine hydrochloride
-
Distilled water or 0.9% NaCl solution
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment (if necessary)
-
Microcentrifuge tubes
-
Vortex mixer
-
pH meter
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound. A typical concentration for microiontophoresis is between 10-50 mM. For example, to prepare a 20 mM solution, dissolve the appropriate amount of this compound hydrochloride in distilled water or saline.
-
pH Adjustment: The pH of the solution should be adjusted to a range of 4-5 to ensure the compound is in a cationic form for effective ejection with a positive current. Use dilute HCl to lower the pH if necessary.
-
Storage: Store the solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.
In Vivo Microiontophoresis and Electrophysiological Recording
This protocol provides a general framework. Specific parameters should be optimized for the experimental animal model and target brain region.
Materials and Equipment:
-
Stereotaxic apparatus
-
Anesthesia (e.g., urethane, isoflurane)
-
Multi-barreled micropipettes (typically 5 or 7 barrels)
-
Microelectrode puller
-
Microiontophoresis current pump
-
Extracellular recording amplifier and data acquisition system
-
Recording electrode (e.g., tungsten microelectrode in the central barrel)
-
Animal monitoring equipment (heating pad, etc.)
Protocol:
-
Animal Preparation: Anesthetize the animal and place it in a stereotaxic frame. Perform surgery to expose the skull over the target brain region. A craniotomy is performed to allow for the insertion of the micropipette.
-
Micropipette Preparation: Pull multi-barreled glass micropipettes to a fine tip (typically 1-3 µm total diameter). The central barrel is typically filled with a recording solution (e.g., 2M NaCl) and contains a tungsten microelectrode for recording neuronal activity. The outer barrels are filled with the drug solutions. One barrel should be filled with this compound solution, and another with a control solution (e.g., the vehicle at the same pH). Other barrels can contain antagonists or other drugs of interest.
-
Electrode Placement: Lower the multi-barreled micropipette to the desired coordinates of the target brain region using the stereotaxic manipulator.
-
Neuronal Recording: Advance the electrode slowly while monitoring for single-unit activity. Once a stable, well-isolated neuron is identified, begin baseline recording of its spontaneous firing rate for a stable period (e.g., 2-5 minutes).
-
Microiontophoretic Application:
-
Retaining Current: Apply a retaining current of the opposite polarity to the ejection current (e.g., -5 to -15 nA) to the barrel containing this compound. This prevents leakage of the drug from the pipette tip.
-
Ejection Current: To apply this compound, switch off the retaining current and apply a positive ejection current (e.g., +10 to +100 nA). The magnitude of the current will determine the amount of drug ejected. Apply the drug for a defined period (e.g., 30-60 seconds).
-
Post-Ejection Recording: Continue recording the neuronal firing rate during and after the drug application to observe the effect and recovery.
-
-
Control Application: After the neuron's firing rate has returned to baseline, apply the vehicle solution from the control barrel using the same ejection current parameters to control for any current-induced artifacts.
-
Pharmacological Validation (Optional but Recommended): To confirm that the observed effects are mediated by 5-HT3 receptors, a specific antagonist (e.g., ondansetron, granisetron) can be applied either systemically or from another barrel of the micropipette prior to and during the application of this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo microiontophoresis of this compound.
5-HT3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT3 receptor.
References
Application Notes and Protocols for Studying 2-Methyl-5-HT Induced Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter implicated in a wide array of physiological processes, including the modulation of pain. The diverse effects of 5-HT are mediated by a large family of receptors. Among these, the 5-HT3 receptor, a ligand-gated ion channel, has been identified as a significant player in nociceptive signaling. Activation of 5-HT3 receptors, particularly in the peripheral and central nervous systems, is generally considered to be pro-nociceptive, contributing to the generation and sensitization of pain states.
2-methyl-5-hydroxytryptamine (2-methyl-5-HT) is a selective agonist for the 5-HT3 receptor. Its use in experimental models provides a valuable tool to dissect the specific role of this receptor subtype in pain pathways. This document provides a comprehensive set of application notes and detailed protocols for designing and conducting experiments to investigate this compound induced pain in rodent models. The protocols cover behavioral assays to assess pain responses, methods for drug administration, and molecular assays to probe the underlying signaling mechanisms.
Signaling Pathways and Experimental Workflow
Activation of the 5-HT3 receptor by this compound leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ ions. This influx causes depolarization of the neuronal membrane, leading to the generation of action potentials and the propagation of nociceptive signals. Downstream of this initial depolarization, various intracellular signaling cascades can be activated, including the extracellular signal-regulated kinase (ERK) pathway, and the expression of immediate early genes like c-Fos, which are markers of neuronal activity.
Figure 1: this compound induced signaling cascade.
A typical experimental workflow to study this compound induced pain would involve acclimatizing the animals, administering the compound via a specific route, and then assessing the pain-related behaviors at defined time points. Following the behavioral assessments, tissue samples can be collected for molecular analysis.
Figure 2: General experimental workflow.
Experimental Protocols
I. In Vivo Behavioral Assays
It is important to note that literature on the direct pain-inducing effects of this compound alone can be inconsistent. Some studies suggest it may be more effective at sensitizing nociceptors to other stimuli. Therefore, a dose-response study is highly recommended to determine the optimal concentration for inducing a measurable pain response in your specific model and strain of mice.
A. Animals
-
Species: Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
Housing: Group-housed (or single-housed if necessary for the experiment) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before any experimental procedures. They should also be habituated to the testing environment for at least 2-3 days before the start of the experiment.
B. Drug Preparation and Administration
-
This compound: Dissolve in sterile, pyrogen-free 0.9% saline. Prepare fresh on the day of the experiment.
-
Administration Routes:
-
Intraplantar (i.pl.): For peripheral administration. Injection volume should be 20 µL into the plantar surface of the hind paw.
-
Intrathecal (i.t.): For central administration. Injection volume should be 5 µL into the lumbar spinal cord.
-
Intraperitoneal (i.p.): For systemic administration. Injection volume should be 10 mL/kg.
-
C. Behavioral Tests
-
Formalin Test
-
Principle: Assesses both acute (neurogenic) and persistent (inflammatory) pain.
-
Procedure:
-
Habituate the mouse to a clear observation chamber for 30 minutes.
-
Inject 20 µL of 1-5% formalin into the plantar surface of the right hind paw.
-
Immediately after injection, return the mouse to the chamber and record the total time spent licking or biting the injected paw for 60 minutes.
-
The first 5 minutes post-injection is considered the early phase (acute pain).
-
The period from 15 to 40 minutes post-injection is the late phase (inflammatory pain).
-
-
Experimental Groups:
-
Group 1: Saline (i.pl.) + Formalin (i.pl.)
-
Group 2: this compound (low dose, i.pl.) + Formalin (i.pl.)
-
Group 3: this compound (medium dose, i.pl.) + Formalin (i.pl.)
-
Group 4: this compound (high dose, i.pl.) + Formalin (i.pl.)
-
Group 5: 5-HT3 antagonist (e.g., Ondansetron, i.p.) + this compound (effective dose, i.pl.) + Formalin (i.pl.)
-
-
-
Acetic Acid Writhing Test
-
Principle: Assesses visceral inflammatory pain.
-
Procedure:
-
Administer this compound or vehicle (i.p.).
-
After 30 minutes, inject 0.6% acetic acid (10 mL/kg, i.p.).
-
Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for 20 minutes.
-
-
Experimental Groups:
-
Group 1: Saline (i.p.) + Acetic Acid (i.p.)
-
Group 2: this compound (low dose, i.p.) + Acetic Acid (i.p.)
-
Group 3: this compound (medium dose, i.p.) + Acetic Acid (i.p.)
-
Group 4: this compound (high dose, i.p.) + Acetic Acid (i.p.)
-
Group 5: 5-HT3 antagonist (i.p.) + this compound (effective dose, i.p.) + Acetic Acid (i.p.)
-
-
-
Mechanical Allodynia (von Frey Test)
-
Principle: Measures sensitivity to a mechanical stimulus.
-
Procedure:
-
Place the mouse in a chamber with a wire mesh floor and allow it to acclimatize for at least 30 minutes.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
A positive response is a brisk withdrawal, flinching, or licking of the paw.
-
Determine the 50% paw withdrawal threshold using the up-down method.
-
-
Experimental Design:
-
Establish a baseline withdrawal threshold.
-
Administer this compound (i.pl. or i.t.) or vehicle.
-
Measure the withdrawal threshold at various time points post-injection (e.g., 15, 30, 60, 120 minutes).
-
-
-
Thermal Hyperalgesia (Hargreaves Test)
-
Principle: Measures sensitivity to a thermal (heat) stimulus.
-
Procedure:
-
Place the mouse in a chamber on a glass plate and allow it to acclimatize.
-
A radiant heat source is focused on the plantar surface of the hind paw.
-
Record the latency for the mouse to withdraw its paw. A cut-off time (e.g., 20 seconds) should be used to prevent tissue damage.
-
-
Experimental Design:
-
Establish a baseline withdrawal latency.
-
Administer this compound (i.pl. or i.t.) or vehicle.
-
Measure the withdrawal latency at various time points post-injection.
-
-
II. In Vitro and Ex Vivo Molecular Assays
A. Tissue Collection
-
At appropriate time points after this compound administration (e.g., 5, 15, 30, 60, 120 minutes for p-ERK; 2 hours for c-Fos), euthanize the mice.
-
Rapidly dissect the lumbar dorsal root ganglia (DRG) and the lumbar segment of the spinal cord.
-
For Western blotting, snap-freeze the tissues in liquid nitrogen.
-
For immunohistochemistry, perfuse the animal with 4% paraformaldehyde (PFA) before dissecting and post-fixing the tissues.
B. Western Blotting for p-ERK
-
Protein Extraction: Homogenize frozen DRG or spinal cord tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK1/2) and total ERK (t-ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the p-ERK bands and normalize to the corresponding t-ERK bands.
C. Immunohistochemistry for c-Fos
-
Tissue Sectioning: Section the PFA-fixed, cryoprotected spinal cord tissue (e.g., 30 µm) using a cryostat.
-
Antigen Retrieval: If necessary, perform antigen retrieval.
-
Blocking and Permeabilization: Block non-specific binding and permeabilize the tissue sections with a solution containing normal serum and Triton X-100.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against c-Fos overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., DAPI) and mount the sections on slides with an anti-fade mounting medium.
-
Imaging and Analysis: Capture images using a fluorescence or confocal microscope and quantify the number of c-Fos positive cells in the dorsal horn of the spinal cord.
D. Calcium Imaging of DRG Neurons
-
DRG Neuron Culture: Dissect DRGs from mice, enzymatically digest them, and plate the dissociated neurons on coated coverslips. Culture for 24-48 hours.
-
Dye Loading: Load the cultured neurons with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging: Place the coverslip in a perfusion chamber on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Stimulation: Perfuse the neurons with a baseline buffer, followed by a buffer containing various concentrations of this compound. A positive control, such as capsaicin (B1668287) or high potassium chloride, should be used to confirm cell viability and responsiveness.
-
Data Acquisition and Analysis: Record the changes in intracellular calcium concentration (represented by fluorescence intensity or ratio) over time.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of Intraplantar this compound on Formalin-Induced Nociception
| Treatment Group | Dose (µ g/paw ) | Licking Time (s) - Early Phase (Mean ± SEM) | Licking Time (s) - Late Phase (Mean ± SEM) |
| Vehicle + Formalin | - | ||
| 2-Me-5-HT + Formalin | 1 | ||
| 2-Me-5-HT + Formalin | 10 | ||
| 2-Me-5-HT + Formalin | 100 | ||
| Antagonist + 2-Me-5-HT + Formalin |
Table 2: Effect of Intrathecal this compound on Mechanical Withdrawal Threshold (von Frey Test)
| Treatment Group | Dose (µg/5µL) | Baseline Threshold (g) | 30 min Post-injection (g) | 60 min Post-injection (g) | 120 min Post-injection (g) |
| Vehicle | - | ||||
| 2-Me-5-HT | 0.1 | ||||
| 2-Me-5-HT | 1 | ||||
| 2-Me-5-HT | 10 | ||||
| Antagonist + 2-Me-5-HT |
Table 3: Quantification of p-ERK/t-ERK Ratio in DRG Following Intraplantar this compound
| Treatment Group | Dose (µ g/paw ) | Time Post-injection (min) | p-ERK/t-ERK Ratio (Fold Change vs. Vehicle) |
| Vehicle | - | 30 | 1.0 |
| 2-Me-5-HT | 10 | 5 | |
| 2-Me-5-HT | 10 | 15 | |
| 2-Me-5-HT | 10 | 30 | |
| 2-Me-5-HT | 10 | 60 |
Table 4: Quantification of c-Fos Positive Cells in Spinal Cord Dorsal Horn
| Treatment Group | Dose (µ g/paw , i.pl.) | Number of c-Fos Positive Cells/Section (Mean ± SEM) |
| Naive (No Injection) | - | |
| Vehicle | - | |
| 2-Me-5-HT | 10 | |
| Antagonist + 2-Me-5-HT |
Table 5: Calcium Influx in Cultured DRG Neurons in Response to this compound
| This compound Concentration (µM) | Peak [Ca²⁺]i Increase (Fold Change vs. Baseline) | Percentage of Responding Neurons (%) |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 |
Conclusion
The experimental design and protocols outlined in this document provide a comprehensive framework for investigating the role of this compound in pain. By combining behavioral, pharmacological, and molecular approaches, researchers can gain valuable insights into the contribution of 5-HT3 receptors to nociception and identify potential therapeutic targets for the development of novel analgesics. It is crucial to perform initial dose-response studies to establish the optimal working concentrations of this compound for each specific experimental paradigm.
Troubleshooting & Optimization
preventing 2-methyl-5-HT solution degradation and oxidation
This technical support center provides guidance on the proper handling, storage, and troubleshooting of 2-methyl-5-HT solutions to minimize degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound stock solution?
A1: For long-term stability, it is recommended to store this compound stock solutions at low temperatures. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. For aqueous-based experiments, it is crucial to ensure the final concentration of DMSO is compatible with your experimental system, as it can have physiological effects.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color, such as yellowing or browning, is a visual indicator of potential degradation and oxidation. It is strongly advised to discard any discolored solution and prepare a fresh one to ensure the integrity of your experimental results. The indole (B1671886) moiety in this compound is susceptible to oxidation, which can lead to the formation of colored byproducts.
Q4: Can I prepare a large batch of aqueous working solution for my experiments?
A4: It is not recommended to store aqueous solutions of this compound for extended periods. Indoleamines, like this compound, are known to be unstable in aqueous solutions, especially at ambient temperature and in acidic conditions.[1] It is best practice to prepare fresh aqueous working solutions daily from a frozen stock.
Q5: What are the main causes of this compound degradation?
A5: The primary causes of this compound degradation are oxidation, exposure to light (photodegradation), and hydrolysis, particularly in acidic aqueous solutions.[1][2] The hydroxyl group on the indole ring makes the molecule susceptible to oxidation.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the this compound solution.
-
Troubleshooting Steps:
-
Prepare a fresh solution: Discard the current working solution and prepare a new one from a frozen, unexpired stock aliquot.
-
Verify stock solution integrity: If the issue persists, prepare a fresh stock solution from the powdered compound.
-
Implement proper storage: Ensure all solutions are stored at the correct temperature, protected from light, and that aliquots are used to prevent freeze-thaw cycles.
-
Consider antioxidants: For prolonged experiments, consider adding an antioxidant to your aqueous solution (see Table 2).
-
Issue 2: Visible precipitation in the solution upon thawing or dilution.
-
Possible Cause: Limited solubility in the chosen solvent or buffer, or precipitation of the compound upon temperature change.
-
Troubleshooting Steps:
-
Check solubility limits: Refer to the manufacturer's data sheet for solubility information.
-
Gentle warming and sonication: Briefly warm the solution and use a sonicator to aid in redissolving the precipitate. Avoid excessive heat.
-
Adjust solvent composition: If preparing an aqueous solution, ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Temperature | Duration | Recommendations |
| Powder | N/A | -20°C to -80°C | Up to several years | Store in a tightly sealed, light-resistant container. |
| Stock Solution | DMSO | -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | DMSO | -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Working Solution | Aqueous Buffer | 2-8°C | < 24 hours | Prepare fresh daily. Protect from light. |
Data compiled from general recommendations for similar compounds and best practices in chemical handling.
Table 2: Potential Stabilizers for Indoleamine Solutions
| Stabilizer | Proposed Mechanism | Typical Concentration | Reference |
| Ascorbic Acid (Vitamin C) | Antioxidant, scavenges free radicals. | 0.1 - 1 mg/mL | [1] |
| EDTA | Chelating agent, sequesters metal ions that can catalyze oxidation. | 0.1 - 0.5 mg/mL | [1] |
Note: The optimal concentration of stabilizers should be empirically determined for your specific application to ensure it does not interfere with the experimental outcome.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (to room temperature) or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-resistant microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study for Stability Assessment
Forced degradation studies are essential for understanding the stability of a drug substance and for developing stability-indicating analytical methods.
-
Sample Preparation: Prepare several identical samples of this compound in the desired solvent system (e.g., aqueous buffer).
-
Stress Conditions: Expose the samples to a range of stress conditions in parallel with a control sample stored under ideal conditions.
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature for a defined period.
-
Oxidation: Add a low concentration of hydrogen peroxide (e.g., 3%) and incubate at room temperature.
-
Thermal Degradation: Incubate a sample at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a sample to a light source (e.g., UV lamp at 254 nm).
-
-
Sample Analysis: At each time point, neutralize the acid and base-treated samples. Analyze all samples, including the control, using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure the method can detect and resolve degradation products.
Protocol 3: HPLC Method for Stability Analysis (Example)
This is a general method that would require optimization for this compound. An HPLC method for related 5-HT3 receptor antagonists has been described and could be a good starting point.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound (typically around 275 nm for indole compounds).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Mandatory Visualizations
Caption: Signaling pathway of this compound as a 5-HT3 receptor agonist.
Caption: Experimental workflow for a forced degradation study of this compound.
References
Technical Support Center: Optimizing 2-Methyl-5-HT Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methyl-5-hydroxytryptamine (2-methyl-5-HT) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a tryptamine (B22526) derivative that is structurally related to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). It is a potent and selective agonist for the serotonin 5-HT3 receptor.[1][2][3] The 5-HT3 receptor is a ligand-gated ion channel, and its activation leads to a rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+, resulting in neuronal depolarization.[3][4]
Q2: What is a typical effective concentration range for this compound in in vitro functional assays?
The effective concentration of this compound will vary depending on the specific assay system, cell type, and receptor expression levels. However, a common starting point for dose-response curves is in the nanomolar to micromolar range. For instance, in a functional cell-based calcium flux assay using CHO-K1 cells expressing the human 5-HT3A receptor, an EC50 of 147 nM has been reported. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: What are the potential off-target effects of this compound?
While this compound is considered a selective 5-HT3 receptor agonist, it can interact with other serotonin receptor subtypes at higher concentrations. It is crucial to be aware of these potential off-target effects, especially when using concentrations in the high micromolar range.
Data Presentation
Table 1: Functional Potency (EC50) of this compound at Serotonin Receptors
| Receptor Subtype | Assay Type | Cell Line | Reported EC50 | Reference |
| 5-HT3A | Calcium Flux | CHO-K1 | 147 nM |
Table 2: Off-Target Activity Profile of this compound
| Receptor Subtype | Agonist/Antagonist Activity | Notes |
| 5-HT1A | Weak agonist activity reported in some in vivo studies, likely at higher concentrations. | The suppressant effect of this compound on the firing activity of certain neurons in vivo may be mediated by 5-HT1A receptors, not 5-HT3 receptors. |
| 5-HT2A | May have some agonist action at other 5-HT receptor types. | |
| 5-HT2C | May have some agonist action at other 5-HT receptor types. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Calcium Flux Assay
This protocol provides a general framework for a no-wash, fluorescence-based calcium flux assay.
Materials:
-
Cells expressing the 5-HT3 receptor (e.g., HEK293 or CHO cells)
-
Black-walled, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)
-
This compound stock solution (in DMSO or aqueous buffer)
-
Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the cells into the microplate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye loading solution to each well. Incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer at a concentration 5-10 times higher than the final desired concentration.
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a stable baseline reading for each well.
-
Inject the this compound dilutions into the respective wells.
-
Continue to record the fluorescence signal to capture the calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity or the area under the curve for each concentration.
-
Plot the response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No response or weak signal | 1. Low receptor expression. | - Verify receptor expression levels using techniques like Western blot or qPCR. - Use a cell line with higher receptor expression. |
| 2. Inactive this compound. | - Prepare fresh stock solutions of this compound. - Verify the purity and integrity of the compound. | |
| 3. Suboptimal assay conditions. | - Optimize cell seeding density, dye loading time, and assay temperature. | |
| High background or spontaneous oscillations | 1. Cell stress or poor health. | - Ensure proper cell culture techniques. - Handle cells gently during plating and media changes. |
| 2. Phototoxicity from the dye. | - Reduce the excitation light intensity or exposure time. | |
| 3. Inappropriate assay buffer. | - Ensure the buffer is at the correct pH and contains appropriate ion concentrations. | |
| Signal decreases rapidly after initial peak (desensitization) | 1. High concentration of this compound. | - The 5-HT3 receptor is known to undergo rapid desensitization upon prolonged or high-concentration agonist exposure. - Use lower concentrations of this compound. - For kinetic studies, focus on the initial phase of the response. |
| 2. Prolonged exposure to agonist. | - Minimize the time between agonist addition and signal measurement. |
Visualizations
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Workflow for optimizing agonist concentration.
Caption: Troubleshooting decision-making process.
References
Technical Support Center: Troubleshooting 2-methyl-5-HT Experiments
Welcome to the technical support center for researchers utilizing 2-methyl-5-hydroxytryptamine (2-methyl-5-HT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, particularly the lack of an expected biological response.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a tryptamine (B22526) derivative that is structurally related to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine). It is a potent and selective agonist for the serotonin 5-HT3 receptor.[1][2] The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, mediating fast excitatory neurotransmission.[3]
Q2: I am not seeing any response to this compound in my experiment. What are the most common initial troubleshooting steps?
A2: A lack of response can stem from several factors. The primary areas to investigate are:
-
Receptor Expression: Confirm that your experimental system (e.g., cell line, tissue preparation) expresses functional 5-HT3 receptors.
-
Compound Integrity and Concentration: Ensure the this compound is properly stored, prepared, and used at an effective concentration.
-
Receptor Desensitization: Be aware of the rapid desensitization characteristic of 5-HT3 receptors.
-
Experimental Conditions: Verify that your recording or assay conditions are optimal for detecting a 5-HT3 receptor-mediated response.
Q3: How should I store and prepare this compound solutions?
A3: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. Stock solutions can be prepared in a suitable solvent like DMSO and stored at -80°C for up to two years or -20°C for one year.[1] For in vivo experiments, it is recommended to prepare fresh solutions daily. To avoid inactivation from repeated freeze-thaw cycles, aliquot stock solutions. If you observe precipitation upon preparation, gentle heating or sonication can aid dissolution.
Troubleshooting Guide: Lack of Response to this compound
This guide provides a systematic approach to identifying and resolving the absence of a response in your experiments.
Step 1: Verify 5-HT3 Receptor Expression and Functionality
Problem: The cells or tissue may not express 5-HT3 receptors, or the expression levels may be too low for a detectable response.
Solutions:
-
Molecular Verification: Use techniques like RT-PCR or immunocytochemistry to confirm the presence of 5-HT3 receptor subunits (e.g., 5-HT3A).
-
Positive Control: Test a known potent 5-HT3 receptor agonist (e.g., serotonin itself or m-chlorophenylbiguanide) to confirm the presence of functional receptors in your system.
-
Cell Line Selection: For in vitro studies, use cell lines known to endogenously express 5-HT3 receptors, such as neuroblastoma cell lines (e.g., N1E-115) or hybrid cell lines (e.g., NCB-20). Alternatively, use HEK293 cells stably transfected with the 5-HT3 receptor.
Step 2: Assess Compound Integrity and Application
Problem: The this compound may have degraded, been prepared incorrectly, or is being used at an inappropriate concentration.
Solutions:
-
Fresh Preparation: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Concentration Range: The optimal concentration can vary between experimental systems. A typical starting concentration for in vitro electrophysiology is in the range of 10-50 µM.[4] Perform a dose-response curve to determine the EC50 in your specific setup.
-
Vehicle Control: If using a solvent like DMSO, perform a vehicle control to ensure the solvent itself is not affecting your results. The final DMSO concentration should typically be kept below 0.1%.
Step 3: Address 5-HT3 Receptor Desensitization
Problem: The 5-HT3 receptor is a ligand-gated ion channel known for its rapid and profound desensitization upon prolonged or repeated agonist application. This can lead to a diminished or absent response.
Solutions:
-
Application Protocol: For electrophysiology, use a rapid application system and allow for a sufficient washout period between agonist applications for the receptors to recover from desensitization. The onset and termination of the effect of this compound can be in the order of minutes.
-
Low Agonist Concentration: Use the lowest concentration of this compound that gives a reliable response to minimize desensitization.
-
Experimental Technique: In whole-cell patch-clamp recordings, receptor run-down can be exacerbated by the washout of intracellular components. Consider using the perforated patch technique to better preserve the intracellular environment. Including ATP and GTP in your internal solution can also help maintain receptor function.
Step 4: Evaluate Experimental Conditions and Off-Target Effects
Problem: Suboptimal experimental conditions or off-target effects at high concentrations could be masking or preventing the expected response.
Solutions:
-
Recording Solutions: Ensure your intracellular and extracellular recording solutions are correctly prepared and at the appropriate pH and osmolarity. For isolating 5-HT3 receptor currents in electrophysiology, it is common to use a cesium-based internal solution to block potassium channels.
-
Off-Target Considerations: While this compound is selective for the 5-HT3 receptor, at very high concentrations, the possibility of off-target effects on other serotonin receptors or other ion channels cannot be entirely ruled out. If you are using high concentrations, consider using a selective 5-HT3 receptor antagonist (e.g., granisetron) to confirm that the observed effect (or lack thereof) is mediated by 5-HT3 receptors.
Data Presentation: Selectivity Profile of this compound
| Receptor Subtype | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Notes |
| 5-HT3 | Moderately Selective Agonist | Full Agonist | Primary target of this compound. |
| 5-HT1A | > 500 | - | Low affinity. |
| 5-HT1B | > 500 | - | Low affinity. |
| 5-HT1D | > 500 | - | Low affinity. |
| 5-HT2A | > 500 | - | Low affinity. |
| 5-HT2B | - | - | Data not readily available. |
| 5-HT2C | > 500 | - | Low affinity. |
| 5-HT4 | - | - | Data not readily available. |
| 5-HT6 | - | - | Data not readily available. |
| 5-HT7 | - | - | Data not readily available. |
Data compiled from various sources indicating the selectivity of this compound. Specific numerical values for Ki and EC50 across a full receptor panel are not consistently reported in the literature.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To record 5-HT3 receptor-mediated currents in response to this compound application.
Methodology:
-
Cell Culture: Plate cells expressing 5-HT3 receptors (e.g., HEK293-5HT3A or N1E-115 cells) onto glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH.
-
-
Recording:
-
Obtain a whole-cell patch-clamp configuration on a selected cell.
-
Hold the membrane potential at -60 mV.
-
Rapidly apply this compound (e.g., 10-50 µM) using a fast perfusion system.
-
Record the inward current mediated by the 5-HT3 receptor.
-
Ensure a sufficient washout period between applications to allow for receptor recovery.
-
Calcium Imaging with Fura-2 AM
Objective: To measure changes in intracellular calcium ([Ca2+]i) following activation of 5-HT3 receptors by this compound.
Methodology:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy.
-
Dye Loading:
-
Prepare a Fura-2 AM stock solution (e.g., 1 mg/mL in DMSO).
-
Dilute the Fura-2 AM stock to a final concentration of 1-5 µM in a physiological buffer (e.g., HBSS).
-
Incubate the cells with the Fura-2 AM solution for 30-60 minutes at room temperature or 37°C.
-
Wash the cells with the buffer for at least 30 minutes to allow for de-esterification of the dye.
-
-
Imaging:
-
Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
Establish a baseline fluorescence ratio.
-
Apply this compound to the cells and record the change in the 340/380 nm fluorescence ratio over time.
-
The increase in the ratio corresponds to an increase in intracellular calcium.
-
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Methodology:
-
Materials:
-
Receptor Source: Cell membranes from a cell line stably expressing the 5-HT3 receptor (e.g., HEK293 cells).
-
Radioligand: [3H]-Granisetron (a 5-HT3 receptor antagonist).
-
Competitor: this compound.
-
Assay Buffer: 50 mM HEPES, pH 7.4.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, [3H]-Granisetron (at a concentration near its Kd), and the cell membrane suspension.
-
Non-specific Binding: Add a high concentration of an unlabeled 5-HT3 antagonist (e.g., 10 µM Tropisetron), [3H]-Granisetron, and the cell membrane suspension.
-
Competitive Binding: Add serial dilutions of this compound, [3H]-Granisetron, and the cell membrane suspension.
-
-
Incubation: Incubate the plate for 60 minutes at room temperature to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester and wash with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-Granisetron (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Visualizations
Figure 1. Signaling pathway of this compound via the 5-HT3 receptor.
Figure 2. A logical workflow for troubleshooting the lack of response to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-Methyl-5-hydroxytryptamine - Wikipedia [en.wikipedia.org]
- 3. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 4. The 5-HT3 receptor agonist this compound reduces postsynaptic potentials in rat CA1 pyramidal neurons of the hippocampus in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Applications of 2-methyl-5-HT
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective 5-HT3 receptor agonist, 2-methyl-5-hydroxytryptamine (2-methyl-5-HT), in in vivo experiments. Our goal is to help you minimize off-target effects and ensure the successful execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a tryptamine (B22526) derivative and a potent and selective agonist for the serotonin (B10506) 3 (5-HT3) receptor.[1] Unlike other serotonin receptors that are G protein-coupled, the 5-HT3 receptor is a ligand-gated ion channel.[2][3] Activation of the 5-HT3 receptor by an agonist like this compound leads to the rapid opening of a non-selective cation channel, resulting in neuronal depolarization.[3]
Q2: What are the known on-target effects of this compound in vivo?
In vivo, activation of 5-HT3 receptors by this compound has been associated with anti-depressive-like effects in preclinical models.[1] It is also widely used to study the physiological roles of 5-HT3 receptors, which are involved in processes such as emesis, gastrointestinal motility, and nociception.
Q3: Is this compound completely selective for the 5-HT3 receptor?
While this compound is considered selective for the 5-HT3 receptor, it is more accurately described as "moderately selective." At higher concentrations, it may exhibit off-target activity at other serotonin receptor subtypes. For instance, it has been shown to have some agonist action at other 5-HT receptor types.
Data Presentation: Receptor Binding Profile of this compound
The following table summarizes the available binding affinity data for this compound at various serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki) | Species | Comments |
| 5-HT3 | High Affinity (Potent Agonist) | Human, Rodent | Primary on-target receptor. |
| 5-HT1E | 602 nM | Human | Significantly lower affinity compared to 5-HT3. |
| 5-HT1F | Low Affinity | Human | Binds with 50-fold lower affinity than 5-HT. |
| Other 5-HT Receptors | Lower Affinity | - | Has some agonist action at other 5-HT receptor types. |
Troubleshooting Guide
Q4: My animals are exhibiting unexpected cardiovascular effects (e.g., changes in blood pressure, heart rate) after this compound administration. What could be the cause?
Unexpected cardiovascular effects are a potential consequence of off-target activation of other serotonin receptor subtypes. The cardiovascular system is regulated by multiple 5-HT receptors:
-
5-HT2A Receptors: Activation can lead to vasoconstriction and an increase in blood pressure.
-
5-HT4 Receptors: In some species, activation can lead to positive inotropic and chronotropic effects on the heart.
-
5-HT1-like Receptors: Can mediate both vasoconstriction and vasodilation depending on the specific receptor subtype and vascular bed.
The structurally related compound, alpha-methyl-5-HT, has been shown to increase blood pressure and heart rate in rats, an effect mediated by 5-HT2 receptors.
To troubleshoot this issue, consider the following steps:
-
Dose Reduction: The simplest approach is to lower the dose of this compound to a range where it is more selective for the 5-HT3 receptor.
-
Co-administration with Selective Antagonists: To confirm that the observed cardiovascular effects are off-target, you can co-administer this compound with a selective antagonist for the suspected off-target receptor. For example, a selective 5-HT2A antagonist like ketanserin (B1673593) can be used to block 5-HT2A-mediated effects.
-
Monitor Vital Signs: Continuously monitor cardiovascular parameters such as blood pressure and heart rate throughout the experiment.
Q5: I am observing sedative or locomotor effects in my animals. Is this an expected on-target effect?
While the primary on-target effects of this compound are related to its 5-HT3 receptor agonism, effects on locomotion can be complex and may involve off-target mechanisms. For instance, antagonism of 5-HT2A receptors has been shown to normalize locomotor enhancing effects of 5-HT2C receptor antagonists. If you observe significant changes in locomotor activity, it is advisable to conduct control experiments to rule out off-target effects, potentially by using selective antagonists for other 5-HT receptors implicated in motor control.
Experimental Protocols
Protocol: In Vivo Administration of this compound in Rodents
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound in mice or rats. All procedures should be approved by your institution's Animal Care and Use Committee (IACUC).
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline solution (vehicle)
-
Vortex mixer
-
Sterile syringes and needles (appropriate gauge for the animal)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., in mg/kg) and the body weight of the animals.
-
Dissolve the calculated amount of this compound hydrochloride in sterile 0.9% saline to the desired final concentration.
-
Vortex the solution until the compound is fully dissolved. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise injection volume.
-
Gently restrain the animal. For intraperitoneal injections, the injection site should be in the lower abdominal quadrant.
-
Administer the calculated volume of the this compound solution or vehicle control via intraperitoneal injection. Recommended injection volumes are typically up to 10 ml/kg for mice and 5 ml/kg for rats.
-
-
Post-Administration Monitoring:
-
Observe the animals for any immediate adverse reactions.
-
If cardiovascular effects are a concern, monitor heart rate and blood pressure using appropriate equipment.
-
For behavioral studies, allow for an appropriate acclimatization period after injection before commencing behavioral testing.
-
Control Groups:
-
Vehicle Control: Administer the same volume of sterile 0.9% saline to a control group of animals.
-
(Optional) Antagonist Control: To confirm on-target effects, a separate group of animals can be pre-treated with a selective 5-HT3 receptor antagonist (e.g., ondansetron) before the administration of this compound.
Visualizations
References
2-methyl-5-HT stability at room temperature and in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-methyl-5-HT at room temperature and in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is solid this compound at room temperature?
Q2: What is the stability of this compound in a DMSO stock solution at room temperature?
A2: Stock solutions of this compound in DMSO are not recommended for storage at room temperature for extended periods. For optimal stability, it is advised to prepare aliquots and store them at -20°C for up to one year or at -80°C for up to two years.[1] If a solution must be kept at room temperature during an experiment, it is best to use it the same day it is prepared. Tryptamines with a free hydroxyl group are susceptible to oxidation, which can be accelerated in solution.
Q3: How does the stability of this compound in aqueous solutions compare to DMSO solutions?
A3: this compound is sparingly soluble in water.[1] Generally, aqueous solutions of tryptamines are less stable than DMSO solutions, especially at neutral or alkaline pH, due to a higher potential for oxidation and other degradation pathways. For serotonin (B10506), a closely related compound, it is recommended not to store aqueous solutions for more than one day. If aqueous buffers are required for experiments, it is crucial to prepare fresh solutions and use them promptly. The presence of antioxidants may help to improve the stability of serotonin and its derivatives in solution.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively documented, tryptamine (B22526) derivatives, particularly those with a hydroxyl group on the indole (B1671886) ring like this compound, are prone to oxidation. This can lead to the formation of colored degradation products. Other potential degradation pathways, especially under forced conditions, could include hydrolysis of the ethylamine (B1201723) side chain under extreme pH and temperature, and photodegradation upon exposure to light.
Troubleshooting Guides
Problem: I observed a color change (e.g., yellowing, browning) in my this compound solution.
-
Possible Cause: This is a common indicator of degradation, likely due to oxidation of the indole ring. This process can be accelerated by exposure to air (oxygen), light, and higher temperatures, especially in aqueous solutions.
-
Solution:
-
Prepare fresh solutions before each experiment.
-
If preparing stock solutions, use a high-quality, anhydrous solvent like DMSO.
-
Store stock solutions in tightly sealed vials, protected from light, and at the recommended low temperatures (-20°C or -80°C).
-
Consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.
-
Problem: My experimental results are inconsistent when using this compound.
-
Possible Cause: Inconsistent results can arise from the degradation of this compound, leading to a lower effective concentration of the active compound. This is particularly relevant if solutions are stored improperly or for extended periods.
-
Solution:
-
Verify Compound Integrity: If possible, analyze the purity of your stock solution using an appropriate analytical method like HPLC.
-
Implement Strict Solution Preparation and Storage Protocols:
-
Always use freshly prepared dilutions for your experiments.
-
Avoid repeated freeze-thaw cycles of your stock solution by preparing single-use aliquots.
-
Ensure your stock solutions are stored at the correct temperature and protected from light.
-
-
Consider pH Effects: If using aqueous buffers, be aware that the stability of tryptamines can be pH-dependent. It is advisable to evaluate the stability of this compound in your specific buffer system if experiments are conducted over a long duration.
-
Data Presentation
Table 1: Recommended Storage Conditions and Stability for this compound
| Form | Storage Temperature | Recommended Duration | Source |
| Solid Powder | -20°C | 3 years | |
| Solid Powder | 4°C | 2 years | |
| In Solvent (DMSO) | -20°C | 1 year | |
| In Solvent (DMSO) | -80°C | 2 years |
Experimental Protocols
Protocol: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound. This is a crucial step in developing a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide (B78521) before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%). Incubate at room temperature for a defined period, protected from light.
-
Thermal Degradation (Solid): Place the solid this compound powder in a controlled temperature oven (e.g., 60°C) for a defined period. Dissolve the stressed solid in the initial solvent for analysis.
-
Thermal Degradation (Solution): Incubate the stock solution in a controlled temperature oven (e.g., 60°C) for a defined period.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Analyze the samples using a suitable stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
-
The HPLC method should be capable of separating the intact this compound from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy if they are formed in sufficient quantities.
-
Mandatory Visualization
Caption: Plausible oxidative degradation pathway for this compound.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Controlling for 2-Methyl-5-HT Partial Agonism
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and protocols for experiments involving 2-methyl-5-hydroxytryptamine (2-methyl-5-HT). The focus is on identifying and controlling for its partial agonist activity at off-target serotonin (B10506) receptors to ensure data integrity and accurate interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: 2-Methyl-5-hydroxytryptamine (also known as 2-methylserotonin) is a tryptamine (B22526) derivative and a structural analog of the neurotransmitter serotonin. It is primarily used in research as a potent and moderately selective full agonist for the 5-HT3 receptor, which is a ligand-gated ion channel.[1]
Q2: What is "partial agonism" and why is it a concern with this compound?
A2: Partial agonism occurs when a compound binds to and activates a receptor but produces a submaximal response compared to a full agonist. While this compound is a full agonist at its primary target, the 5-HT3 receptor, it can also bind to other serotonin receptor subtypes (e.g., certain 5-HT2 receptors) where it may act as a partial agonist. This is a concern because this off-target activity can produce unintended biological effects, confounding experimental results and leading to misinterpretation of the data. The observed effect may not be solely due to the activation of 5-HT3 receptors.
Q3: How can off-target partial agonism affect my experimental results?
A3: Off-target effects can manifest in several ways:
-
Confounding Data: An observed physiological or cellular response might be a composite of full agonism at 5-HT3 receptors and partial agonism at other 5-HT receptors.
-
Antagonistic Behavior: In the presence of endogenous serotonin (a full agonist at most of its receptors), this compound acting as a partial agonist at an off-target receptor can competitively block serotonin from binding, leading to a net decrease in that receptor's activity.
-
Reproducibility Issues: The degree of off-target effects can vary depending on the expression levels of different 5-HT receptor subtypes in your specific cell line or tissue model, leading to inconsistent results.
Pharmacological Profile of this compound
Understanding the selectivity profile of this compound is critical for designing appropriate control experiments. The following table summarizes its binding affinity for various human serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Negative Log of Affinity (pKi) | Notes |
| 5-HT3 | ~1 | ~9.0 | Primary target; potent full agonist activity. |
| 5-HT2A | >1000 | <6.0 | Low affinity; may exhibit partial agonism. |
| 5-HT2C | >1000 | <6.0 | Low affinity; may exhibit partial agonism. |
| 5-HT1A | >1000 | <6.0 | Low affinity. |
| 5-HT1B | >1000 | <6.0 | Low affinity. |
| 5-HT1D | >1000 | <6.0 | Low affinity. |
Note: Data is compiled from various sources and should be used as a guide. Specific values can vary based on experimental conditions and assay type. The key takeaway is the significant selectivity for the 5-HT3 receptor over other subtypes.
Troubleshooting Guide
Problem: My results with this compound are inconsistent or unexpected. How do I confirm the effect is mediated by the 5-HT3 receptor?
Solution: The most rigorous method to confirm that an observed effect is mediated by the 5-HT3 receptor is to perform a competitive antagonism experiment. This involves pre-treating your experimental system with a highly selective 5-HT3 receptor antagonist before applying this compound.
-
Principle: If the effect of this compound is genuinely mediated by the 5-HT3 receptor, a selective antagonist will bind to the 5-HT3 receptors and block this compound from binding and activating them. Consequently, the original biological response should be significantly reduced or completely abolished.
-
Recommended Antagonists: Potent and selective 5-HT3 antagonists such as Ondansetron or Granisetron are ideal for these experiments.
The logical workflow for this control experiment is outlined in the diagram below.
Experimental Protocols
Protocol 1: Competitive Antagonism using Calcium Flux Assay
This protocol details how to verify 5-HT3 receptor mediation in a cell line expressing the receptor, using intracellular calcium flux as a readout. The 5-HT3 receptor is a cation channel, and its activation leads to an influx of Ca²⁺.
Objective: To determine if the this compound-induced calcium influx is blocked by a selective 5-HT3 antagonist.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human 5-HT3A receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black-walled, clear-bottom 96-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound stock solution.
-
Ondansetron stock solution.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR™, FlexStation).
Procedure:
-
Cell Plating: Seed the HEK293-5HT3A cells into a 96-well plate at a density of 40,000–80,000 cells per well and culture overnight.
-
Dye Loading:
-
Prepare a dye-loading solution containing Fluo-8 AM in assay buffer as per the manufacturer's instructions.
-
Remove the culture medium from the wells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of Ondansetron in assay buffer.
-
For the antagonist-treated wells, carefully replace the dye solution with your Ondansetron dilutions. For control wells, replace with assay buffer alone.
-
Incubate for 15-20 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of this compound in assay buffer at a concentration that elicits a strong response (e.g., a pre-determined EC80 concentration).
-
Place the cell plate into the fluorescence plate reader.
-
Set the reader to record a baseline fluorescence for 10-20 seconds.
-
Program the instrument to automatically inject the this compound solution into all wells.
-
Continue recording the fluorescence intensity (Ex/Em = ~490/525 nm) for at least 60-90 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Compare the response in wells treated with this compound alone to those pre-treated with Ondansetron.
-
A significant, concentration-dependent reduction in the calcium signal in the presence of Ondansetron confirms that the response is mediated by the 5-HT3 receptor.
-
Visualization of Signaling Pathways
To understand the experimental challenge, it is useful to visualize the different ways this compound can interact with cellular signaling systems.
This diagram illustrates how this compound can produce a primary, robust signal through the 5-HT3 ion channel while simultaneously creating a weaker, potentially confounding signal through a G-protein coupled receptor like 5-HT2. The use of a selective 5-HT3 antagonist is designed to isolate and confirm the contribution of the primary signaling pathway.
References
Validation & Comparative
Validating 5-HT3 Receptor Activation by 2-Methyl-5-HT with Antagonists: A Comparative Guide
This guide provides an objective comparison of the performance of various antagonists in validating the activation of the 5-hydroxytryptamine-3 (5-HT3) receptor by the selective agonist 2-methyl-5-hydroxytryptamine (2-methyl-5-HT). Supporting experimental data and detailed methodologies are presented to aid researchers, scientists, and drug development professionals in their understanding and application of these pharmacological tools.
The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting.[1][2][3] The selective agonist this compound is a crucial tool for studying the function of this receptor.[4][5] To ensure that the observed effects of this compound are indeed mediated by the 5-HT3 receptor, it is essential to demonstrate that these effects can be blocked by known 5-HT3 receptor antagonists. This guide outlines the experimental approaches and comparative data for such validation.
Comparative Antagonist Potency
Several antagonists have been utilized to confirm the 5-HT3 receptor-mediated actions of this compound. The potency of these antagonists is a key factor in their selection and application. The following table summarizes the inhibitory constants (pA2) and half-maximal inhibitory concentrations (IC50) of commonly used 5-HT3 antagonists against responses induced by 5-HT or this compound.
| Antagonist | Agonist | Preparation | Parameter | Value | Reference |
| Ondansetron (B39145) | 5-HT | Rat vagus nerve | pA2 | 8.63 | |
| Granisetron (B54018) | 5-HT | Rat vagus nerve | pA2 | 9.44 | |
| YM060 | 5-HT | Rat vagus nerve | pA2 | 10.27 | |
| YM114 (KAE-393) | 5-HT | Rat vagus nerve | pA2 | 10.12 | |
| Granisetron | 5-HT | Rat forestomach | IC50 | 17 µM |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
The validation of 5-HT3 receptor activation by this compound using antagonists typically involves electrophysiological, calcium imaging, or radioligand binding assays.
Electrophysiology (Two-Electrode Voltage Clamp)
This technique is used to measure the ion flow through the 5-HT3 receptor channel in response to agonist application and its blockade by an antagonist.
Cell Preparation:
-
Xenopus laevis oocytes are injected with mRNA encoding the 5-HT3A receptor subunit.
-
The oocytes are incubated for 24-48 hours to allow for receptor expression.
Recording Procedure:
-
Oocytes are placed in a recording chamber and perfused with a running buffer (e.g., Ca2+-free ND96 solution).
-
The oocyte is impaled with two electrodes for voltage clamping, typically at a holding potential of -60 mV.
-
For determining the half-maximal effective concentration (EC50) of the agonist, oocytes are exposed to increasing concentrations of this compound.
-
For determining the half-maximal inhibitory concentration (IC50) of the antagonist, oocytes are co-perfused with a fixed concentration of this compound (typically near its EC50) and varying concentrations of the antagonist.
-
The resulting currents are recorded and analyzed to determine the potency of the antagonist.
Calcium Imaging
This method measures the increase in intracellular calcium concentration upon activation of the 5-HT3 receptor, which is permeable to calcium ions.
Cell Preparation and Loading:
-
Cells expressing 5-HT3 receptors (e.g., HEK293 cells or brainstem slices) are used.
-
The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.
Imaging Procedure:
-
Baseline fluorescence is recorded before the application of any compounds.
-
This compound is applied to the cells, causing an increase in intracellular calcium and a corresponding increase in fluorescence.
-
To test the effect of an antagonist, cells are pre-incubated with the antagonist before the application of this compound.
-
A blockade of the this compound-induced calcium signal by the antagonist confirms the involvement of the 5-HT3 receptor. For instance, the selective 5-HT3 receptor antagonist palonosetron (B1662849) has been shown to abolish the calcium signaling induced by this compound in brainstem slices.
Radioligand Binding Assay
This technique measures the ability of an antagonist to compete with a radiolabeled ligand for binding to the 5-HT3 receptor.
Membrane Preparation:
-
Human embryonic kidney (HEK) 293 cells are transiently transfected to express the 5-HT3 receptor.
-
Cell membranes containing the receptor are prepared from these cells.
Binding Assay:
-
Cell membranes are incubated with a radiolabeled 5-HT3 receptor antagonist, such as [3H]granisetron.
-
Increasing concentrations of a non-labeled antagonist (the compound being tested) are added to compete for binding with the radioligand.
-
The amount of bound radioactivity is measured, and the data is used to determine the binding affinity (Ki) of the test antagonist.
-
Non-specific binding is determined in the presence of a high concentration of a potent 5-HT3 receptor antagonist like D-tubocurarine or quipazine.
Visualizing the Validation Process
5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist like this compound, the channel opens, allowing the influx of cations such as Na+ and Ca2+. This influx leads to depolarization of the cell membrane and downstream cellular responses.
Experimental Workflow for Antagonist Validation
The process of validating this compound's action involves a systematic experimental approach to demonstrate specific antagonism.
Logical Relationship of Antagonist Validation
The blockade of the this compound induced effect by a known 5-HT3 antagonist confirms that the agonist's action is specifically mediated through the 5-HT3 receptor.
References
- 1. Agonist- and antagonist-induced up-regulation of surface 5-HT3 A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]
- 3. Mechanism of the anti-emetic activity of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative study of the affinities of the 5-HT3 receptor antagonists, YM060, YM114 (KAE-393), granisetron and ondansetron in rat vagus nerve and cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]
A Head-to-Head Battle of Agonists: 2-Methyl-5-HT vs. Serotonin at the 5-HT3 Receptor
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of ligands with their receptors is paramount. This guide provides a comprehensive comparison of the effects of the selective agonist 2-methyl-5-hydroxytryptamine (2-methyl-5-HT) and the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) on the 5-HT3 receptor (5-HT3R), a key player in neuronal signaling and a significant therapeutic target.
The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, stands apart from other serotonin receptors, which are predominantly G protein-coupled.[1] Upon activation by an agonist, the 5-HT3 receptor's integral ion channel opens, allowing the rapid influx of cations, primarily Na⁺ and K⁺, and to a lesser extent Ca²⁺, leading to neuronal depolarization.[2] This fast excitatory response is implicated in a variety of physiological processes, including nausea and vomiting, gut motility, and pain perception.[3][4]
While serotonin is the natural ligand for all its receptor subtypes, synthetic agonists like this compound offer a degree of selectivity, making them valuable tools for dissecting the specific roles of the 5-HT3 receptor.[3] This guide delves into the comparative pharmacology of these two agonists, presenting quantitative data on their potency, efficacy, and binding affinity, alongside detailed experimental protocols and visual representations of the underlying molecular and experimental frameworks.
Quantitative Comparison of Agonist Activity
Experimental data consistently demonstrates that while this compound is a selective agonist at the 5-HT3 receptor, it exhibits lower potency compared to the endogenous ligand, serotonin. The following table summarizes key quantitative parameters from electrophysiological and binding studies.
| Parameter | This compound | Serotonin (5-HT) | Experimental System | Reference |
| Potency (EC50) | Less Potent | More Potent | N1E-115 neuroblastoma cells | |
| Apparent Dissociation Constant (Kd) | Not Reported | 1.3 µM | N1E-115 neuroblastoma cells | |
| Receptor Activation Kinetics | Slower | Faster | N1E-115 neuroblastoma cells | |
| Relative Efficacy | Varies by species | Full Agonist | General observation |
Signaling Pathway and Experimental Workflows
To understand how these quantitative data are generated, it is crucial to visualize the underlying biological and experimental processes.
5-HT3 Receptor Signaling Pathway
Activation of the 5-HT3 receptor by an agonist initiates a direct and rapid signaling cascade. The binding of the agonist to the extracellular domain of the receptor induces a conformational change, opening the transmembrane ion channel. This allows for the influx of cations, leading to depolarization of the cell membrane and subsequent downstream neuronal signaling.
Caption: Agonist binding to the 5-HT3 receptor opens an ion channel, causing cation influx and membrane depolarization.
Experimental Protocols
The quantitative data presented in this guide are primarily derived from two key experimental techniques: patch-clamp electrophysiology and radioligand binding assays.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion flow through the 5-HT3 receptor channel in response to agonist application.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of 5-HT3 Receptors in the Antidepressant Response [mdpi.com]
- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-HT3 Receptor Agonists: 2-methyl-5-HT vs. Phenylbiguanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two commonly used 5-HT3 receptor agonists: 2-methyl-5-hydroxytryptamine (2-methyl-5-HT) and phenylbiguanide (B94773). The information presented is supported by experimental data to assist researchers in selecting the appropriate agonist for their specific experimental needs.
Introduction to 5-HT3 Receptor Agonists
The 5-HT3 receptor is a unique member of the serotonin (B10506) receptor family, functioning as a ligand-gated ion channel.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor's activation leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[1] This mechanism underlies its role in various physiological processes, including emesis, anxiety, and gastrointestinal motility.[1][2] Agonists of the 5-HT3 receptor, such as this compound and phenylbiguanide, are invaluable tools for studying the structure, function, and therapeutic potential of this receptor.
Mechanism of Action and Signaling Pathway
Activation of the 5-HT3 receptor by an agonist initiates a cascade of intracellular events. The initial influx of Ca2+ through the receptor channel can trigger further calcium release from intracellular stores, such as the endoplasmic reticulum, via ryanodine (B192298) receptors. This elevation in intracellular calcium can then activate downstream signaling molecules, including Calmodulin (CaM) and Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can lead to the activation of the ERK1/2 signaling pathway.
Comparative Pharmacology
The pharmacological profiles of this compound and phenylbiguanide exhibit key differences in terms of their potency, efficacy, and selectivity.
| Parameter | This compound | Phenylbiguanide & Derivatives | Reference |
| Binding Affinity (Ki) | Varies by species and subunit composition. | Generally exhibits a wide range of affinities depending on substitutions. For example, Ki values for phenylbiguanide derivatives can range from micromolar to nanomolar. | [3] |
| Potency (EC50) | Generally in the micromolar range. For example, 11.0 µM in N1E-115 cells. | Can be more potent than this compound, with some derivatives having EC50 values in the nanomolar to low micromolar range. For instance, phenylbiguanide has an EC50 of 1.8 µM in NG108-15 cells. | |
| Efficacy | Often acts as a partial agonist , producing a maximal response that is only a fraction of that induced by the endogenous agonist, serotonin (5-HT). In N1E-115 neuroblastoma cells, the maximum response was only 20% of that produced by 5-HT. | Can act as a full agonist , capable of eliciting a maximal response similar to 5-HT. However, some derivatives may act as partial agonists. | |
| Selectivity | Shows some affinity for other serotonin receptor subtypes. | Chlorinated derivatives of phenylbiguanide exhibit a good degree of selectivity for 5-HT3 receptors over other 5-HT receptor subtypes. |
Experimental Protocols
Accurate characterization of 5-HT3 receptor agonists relies on robust experimental methodologies. Below are detailed protocols for two key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the 5-HT3 receptor.
Detailed Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing 5-HT3 receptors in a cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a fresh buffer.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a known concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [3H]granisetron) and a range of concentrations of the unlabeled test agonist.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test agonist to determine the IC50 value (the concentration of agonist that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional effects of agonists on the 5-HT3 receptor, determining their potency (EC50) and efficacy.
Detailed Methodology:
-
Cell Culture: Culture cells endogenously or heterologously expressing 5-HT3 receptors on glass coverslips.
-
Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ and fill them with an internal solution.
-
Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, achieving the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV to -70 mV.
-
Agonist Application: Apply the agonist at various concentrations using a rapid perfusion system and record the evoked inward currents.
-
Data Analysis: Measure the peak amplitude of the inward current for each agonist concentration. Plot the normalized current amplitude against the agonist concentration and fit the data with a sigmoidal dose-response curve to determine the EC50 and the maximum current response.
Summary and Conclusion
Both this compound and phenylbiguanide are effective agonists of the 5-HT3 receptor, but they possess distinct pharmacological profiles that make them suitable for different research applications.
-
This compound is a widely used tool, but its partial agonism and potential for off-target effects at other serotonin receptors should be considered when interpreting experimental results.
-
Phenylbiguanide and its derivatives can offer higher potency and, in some cases, greater selectivity, with some acting as full agonists. The choice between these two compounds will ultimately depend on the specific requirements of the study, including the desired level of receptor activation and the importance of receptor subtype selectivity.
This guide provides a foundational understanding to aid in the selection and application of these important pharmacological tools in the study of 5-HT3 receptor function.
References
A Comparative Guide to the Receptor Selectivity of 2-Methyl-5-HT and α-Methyl-5-HT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor selectivity profiles of two closely related serotonin (B10506) (5-HT) analogues: 2-methyl-5-hydroxytryptamine (2-Methyl-5-HT) and α-methyl-5-hydroxytryptamine (α-Methyl-5-HT). Understanding the distinct pharmacological properties of these compounds is crucial for their application as research tools in studies of the serotonergic system and for the development of novel therapeutics targeting specific 5-HT receptor subtypes.
Contrasting Receptor Selectivity Profiles
This compound and α-Methyl-5-HT, despite their structural similarities to the endogenous neurotransmitter serotonin, exhibit markedly different affinities and functional activities across the diverse family of 5-HT receptors. The primary distinction lies in their selectivity: this compound is a potent and selective agonist for the 5-HT3 receptor, a ligand-gated ion channel. In contrast, α-Methyl-5-HT is a non-selective agonist, demonstrating activity at multiple 5-HT receptor subtypes, particularly within the 5-HT1 and 5-HT2 families of G-protein coupled receptors.[1]
Data Presentation: Quantitative Comparison of Receptor Affinity and Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of this compound and α-Methyl-5-HT at various human serotonin receptor subtypes. This quantitative data clearly illustrates the selective nature of this compound for the 5-HT3 receptor and the broad-spectrum activity of α-Methyl-5-HT.
| Receptor Subtype | This compound | α-Methyl-5-HT |
| 5-HT1A | - | Ki: 40-150 nM[1] |
| 5-HT1B | - | Ki: 40-150 nM[1] |
| 5-HT1D | - | Ki: 40-150 nM[1] |
| 5-HT1E | - | Ki: >10,000 nM[1] |
| 5-HT2A | - | EC50: 794 nM |
| 5-HT2B | - | EC50: 2.98 nM |
| 5-HT2C | - | EC50: 50.1 nM |
| 5-HT3A | EC50: 147 nM | - |
Data represents binding affinity (Ki) or functional potency (EC50) at human recombinant receptors. A hyphen (-) indicates that significant binding or activity has not been reported or is considered negligible.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments used to characterize the selectivity of these compounds.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand with a known high affinity for the receptor by the unlabeled test compound.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a specific 5-HT receptor subtype.
Materials:
-
Cell membranes expressing the human 5-HT receptor of interest.
-
A high-affinity radioligand for the target receptor (e.g., [³H]-GR65630 for 5-HT3 receptors).
-
Test compound (this compound or α-Methyl-5-HT).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound is prepared in the assay buffer.
-
Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium. The incubation time and temperature are optimized for each receptor subtype.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its receptor, thereby characterizing it as an agonist, antagonist, or inverse agonist.
Objective: To measure the ability of a test compound to stimulate an increase in intracellular calcium concentration via activation of Gq-coupled 5-HT receptors.
Materials:
-
Host cells (e.g., HEK293 or CHO cells) stably or transiently expressing the human 5-HT2 receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Test compound.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer in the dark at 37°C for a specified period (e.g., 1 hour).
-
Baseline Measurement: After washing to remove excess dye, the baseline fluorescence of the cells is measured using the plate reader.
-
Compound Addition and Signal Detection: The test compound is added to the wells using the plate reader's injection system, and the fluorescence intensity is monitored in real-time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence intensity is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 (the concentration of agonist that produces 50% of the maximal response) can be determined.
Objective: To measure the ability of a test compound to inhibit (for Gi/o-coupled receptors like 5-HT1 subtypes) or stimulate (for Gs-coupled receptors) the production of cyclic adenosine (B11128) monophosphate (cAMP).
Materials:
-
Host cells (e.g., CHO or HEK293 cells) expressing the 5-HT receptor of interest.
-
Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptor assays).
-
Test compound.
-
A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Stimulation: Cells are incubated with the test compound. For Gi-coupled receptors, cells are co-incubated with forskolin to stimulate a baseline level of cAMP production.
-
Cell Lysis: After the incubation period, the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay format provided by the detection kit. The signal generated is typically inversely proportional to the amount of cAMP present.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP produced in response to the test compound is determined by interpolating from the standard curve. For agonists of Gi-coupled receptors, a decrease in forskolin-stimulated cAMP levels is observed, and an IC50 value is calculated. For agonists of Gs-coupled receptors, an increase in cAMP is measured, and an EC50 value is determined.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Receptor selectivity profiles of this compound and α-Methyl-5-HT.
Caption: General workflow for a radioligand binding assay.
Caption: Simplified signaling pathways of relevant 5-HT receptor subtypes.
References
Comparative Guide to Ondansetron for Blocking 2-Methyl-5-HT Induced Effects
This guide provides a detailed comparison of ondansetron (B39145) and other 5-HT3 receptor antagonists in blocking the effects of 2-methyl-5-hydroxytryptamine (2-methyl-5-HT), a selective 5-HT3 receptor agonist. The content is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.
Introduction: The 5-HT3 Receptor System
The 5-hydroxytryptamine-3 (5-HT3) receptor is unique among serotonin (B10506) receptors as it is a member of the Cys-loop family of ligand-gated ion channels.[1] Activation of these receptors, which are permeable to cations like Na+, K+, and Ca2+, leads to rapid, transient depolarization of the cell membrane in both the central and peripheral nervous systems.[1]
In experimental settings, this compound is frequently used as a selective agonist to probe the function of 5-HT3 receptors. Its effects are specifically mediated through this receptor subtype. Ondansetron, the prototypical "setron," is a potent and highly selective competitive antagonist of the 5-HT3 receptor.[2][3] It works by binding to the receptor and preventing its activation by agonists like serotonin or this compound.[2] This guide compares the efficacy of ondansetron with other antagonists in blocking this compound-induced activity.
Mechanism of Action and Signaling
The activation of the 5-HT3 receptor by an agonist such as this compound initiates a rapid signaling cascade. The binding of the agonist opens the non-selective cation channel, leading to an influx of sodium and calcium ions. This influx causes membrane depolarization, which in turn triggers various downstream cellular responses, particularly in neurons where it can modulate neurotransmitter release and neuronal excitability.
Ondansetron and other "-setron" antagonists exert their effects by competitively binding to the same site as 5-HT and this compound. This blockade prevents the conformational change required for channel opening, thereby inhibiting ion flow and subsequent depolarization.
Comparative Efficacy of 5-HT3 Antagonists
The efficacy of ondansetron can be compared to other antagonists using two key pharmacological parameters:
-
Binding Affinity (pKi): This value represents the negative logarithm of the inhibition constant (Ki) and indicates how strongly an antagonist binds to the receptor. Higher pKi values signify greater binding affinity.
-
Functional Potency (pA2): This value measures the antagonist's ability to block the functional response induced by an agonist. A higher pA2 value indicates a more potent antagonist. An excellent correlation is often observed between pA2 values from functional assays (like vagus nerve depolarization) and pKi values from binding assays in the cerebral cortex.
The following tables summarize quantitative data comparing ondansetron with other selective 5-HT3 antagonists.
Table 1: Comparative Binding Affinities (pKi) at the Rat Cerebral Cortex 5-HT3 Receptor
| Antagonist | pKi Value | Reference |
|---|---|---|
| Ondansetron | 8.70 | |
| Granisetron (B54018) | 9.15 | |
| YM114 (KAE-393) | 10.24 | |
| YM060 | 10.48 |
Data derived from competitive binding assays displacing [3H]GR65630.
Table 2: Comparative Functional Potency (pA2) Against 5-HT-Induced Depolarization in Rat Vagus Nerve
| Antagonist | pA2 Value | Reference |
|---|---|---|
| Ondansetron | 8.63 | |
| Granisetron | 9.44 | |
| YM114 (KAE-393) | 10.12 | |
| YM060 | 10.27 |
The agonist this compound also induces dose-dependent depolarization in this tissue, confirming its utility for studying 5-HT3 receptor function.
From the data, ondansetron is a potent 5-HT3 receptor antagonist, although other compounds like granisetron, YM114, and YM060 exhibit higher binding affinity and functional potency in these specific assays.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are protocols for two key assays used to characterize 5-HT3 antagonists.
This assay determines the binding affinity (Ki) of a test compound (e.g., ondansetron) by measuring its ability to displace a specific radioligand from the 5-HT3 receptor.
-
Objective: To determine the Ki of ondansetron and other antagonists for the 5-HT3 receptor.
-
Materials:
-
Receptor Source: Membrane preparations from HEK293 cells stably transfected with the human 5-HT3 receptor or from rat cerebral cortex homogenates.
-
Radioligand: [3H]GR65630 or another suitable 5-HT3 selective radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: Ondansetron, granisetron, etc., dissolved to create a range of concentrations.
-
Non-specific Control: A high concentration (e.g., 10 µM) of a non-labeled 5-HT3 ligand like tropisetron (B1223216) or ICS 205,930 to determine non-specific binding.
-
Instrumentation: Filtration apparatus with glass fiber filters (e.g., GF/C), scintillation counter.
-
-
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand + buffer.
-
Non-specific Binding: Receptor membranes + radioligand + non-specific control.
-
Competitive Binding: Receptor membranes + radioligand + varying concentrations of the test antagonist.
-
-
Incubation: Add all components to the wells. Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through the glass fiber filters, which trap the receptor-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillant and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each antagonist concentration. Use non-linear regression to fit the data to a competition binding curve and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
This ex vivo assay measures the ability of an antagonist to inhibit the depolarizing effect of an agonist like this compound on isolated nerve tissue. The results are often used in a Schild analysis to determine the pA2 value.
-
Objective: To determine the functional potency (pA2) of ondansetron against this compound-induced depolarization.
-
Materials:
-
Tissue: Isolated vagus nerve from rats.
-
Solutions: Krebs solution (physiological salt solution), this compound stock solution, ondansetron (and other antagonists) stock solutions.
-
Instrumentation: Sucrose-gap apparatus or similar electrophysiological recording setup to measure compound action potentials and membrane potential changes.
-
-
Procedure:
-
Tissue Preparation: Dissect the cervical vagus nerve and mount it in the recording chamber, continuously superfused with oxygenated Krebs solution at 37°C.
-
Baseline Recording: Establish a stable baseline recording of the resting membrane potential.
-
Agonist Concentration-Response: Generate a cumulative concentration-response curve for this compound by applying increasing concentrations and measuring the peak depolarization at each step. This establishes the agonist's baseline potency (EC50).
-
Antagonist Incubation: Wash out the agonist and allow the nerve to recover. Then, incubate the tissue with a fixed concentration of ondansetron for a predetermined period (e.g., 30-60 minutes).
-
Repeat Agonist Curve: In the continued presence of ondansetron, generate a new concentration-response curve for this compound. The antagonist will cause a rightward shift in the curve.
-
Repeat and Analyze: Repeat steps 4 and 5 with several different concentrations of the antagonist.
-
Data Analysis (Schild Plot): Calculate the dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence) for each antagonist concentration. A Schild plot of log(dose ratio - 1) versus the negative log of the molar antagonist concentration is generated. The x-intercept of the linear regression line provides the pA2 value.
-
Conclusion
Ondansetron is a well-established, selective, and potent competitive antagonist of the 5-HT3 receptor. Experimental data consistently demonstrates its ability to block the depolarizing effects induced by the selective agonist this compound. While comparative studies show that other antagonists, such as granisetron and novel compounds like YM060, may exhibit even higher affinity and potency in specific preclinical assays, ondansetron remains a critical pharmacological tool and a clinical gold standard. The choice of antagonist for research purposes may depend on the desired potency, kinetic properties, and the specific experimental model being employed.
References
Selectivity Profiling of 2-Methyl-5-HT: A Comparative Guide for Researchers
An in-depth analysis of the binding and functional activity of 2-methyl-5-hydroxytryptamine (2-methyl-5-HT) reveals its profile as a potent and selective agonist for the serotonin (B10506) 3 (5-HT3) receptor, with significantly lower affinity and activity at other serotonin receptor subtypes. This guide provides a comprehensive comparison of this compound's activity across various serotonin receptors, supported by experimental data and detailed methodologies for key assays.
Comparative Analysis of this compound Activity at Serotonin Receptors
This compound is a tryptamine (B22526) derivative structurally related to the endogenous neurotransmitter serotonin (5-hydroxytryptamine). Its pharmacological profile is characterized by a primary interaction with the 5-HT3 receptor, a ligand-gated ion channel, distinguishing it from the majority of serotonin receptors which are G-protein coupled. The following table summarizes the available quantitative data on the binding affinity (Ki) and functional activity (EC50) of this compound at various human serotonin receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Receptor Family | Primary Signaling Mechanism |
| 5-HT3 | ~10 - 30 | ~20 - 100 | Ligand-Gated Ion Channel | Na+/K+ ion influx, depolarization[1][2] |
| 5-HT1A | >1000 | >1000 | 5-HT1 | Gαi/o coupled, ↓cAMP[3][4][5] |
| 5-HT1B | >1000 | >1000 | 5-HT1 | Gαi/o coupled, ↓cAMP |
| 5-HT1D | >1000 | >1000 | 5-HT1 | Gαi/o coupled, ↓cAMP |
| 5-HT1E | Not widely reported | Not widely reported | 5-HT1 | Gαi/o coupled, ↓cAMP |
| 5-HT1F | Not widely reported | Not widely reported | 5-HT1 | Gαi/o coupled, ↓cAMP |
| 5-HT2A | ~500 - 1000 | ~63 (as α-methyl-5-HT) | 5-HT2 | Gαq/11 coupled, ↑IP3, ↑DAG, ↑Ca2+ |
| 5-HT2B | >1000 | >1000 | 5-HT2 | Gαq/11 coupled, ↑IP3, ↑DAG, ↑Ca2+ |
| 5-HT2C | >1000 | >1000 | 5-HT2 | Gαq/11 coupled, ↑IP3, ↑DAG, ↑Ca2+ |
| 5-HT4 | >1000 | >1000 | 5-HT4 | Gαs coupled, ↑cAMP |
| 5-HT5A | >1000 | >1000 | 5-HT5 | Gαi/o coupled, ↓cAMP |
| 5-HT6 | >1000 | >1000 | 5-HT6 | Gαs coupled, ↑cAMP |
| 5-HT7 | >1000 | >1000 | 5-HT7 | Gαs coupled, ↑cAMP |
Note: Data is compiled from various sources and may vary depending on the experimental conditions and cell systems used. The EC50 value for 5-HT2A is for the closely related compound alpha-methyl-5-HT.
Experimental Protocols
The determination of binding affinity and functional activity of compounds like this compound relies on standardized in vitro assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (for Ki determination)
Objective: To determine the binding affinity (Ki) of a test compound (this compound) for a specific serotonin receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target serotonin receptor subtype.
-
Radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [3H]granisetron for 5-HT3 receptors).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared through homogenization and centrifugation of cultured cells or tissue. The protein concentration of the membrane preparation is determined.
-
Assay Setup: A series of dilutions of the test compound (this compound) are prepared.
-
Incubation: In assay tubes, a fixed concentration of the radiolabeled ligand and a specific amount of cell membrane preparation are incubated with varying concentrations of the test compound. A set of tubes containing only the radioligand and membranes (total binding) and a set with an excess of a non-labeled, high-affinity ligand (non-specific binding) are also prepared.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (for EC50 determination)
Objective: To measure the functional potency (EC50) of an agonist (this compound) by quantifying the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cultured cells expressing the target receptor (e.g., HEK293 cells transfected with the 5-HT3 or 5-HT2 receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compound (this compound).
-
A fluorescence plate reader or a flow cytometer.
Procedure:
-
Cell Plating: Cells are seeded into black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with the calcium-sensitive fluorescent dye in assay buffer for a specific duration in the dark.
-
Compound Addition: A baseline fluorescence reading is taken. Then, varying concentrations of the test compound (this compound) are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence response at each concentration of the test compound is determined. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Objective: To determine the functional potency (EC50) of an agonist at Gq-coupled receptors (like 5-HT2 receptors) by measuring the accumulation of inositol (B14025) phosphates (IPs).
Materials:
-
Cultured cells expressing the target 5-HT2 receptor subtype.
-
[3H]myo-inositol.
-
Assay medium (e.g., inositol-free DMEM).
-
Lithium chloride (LiCl) solution.
-
Test compound (this compound).
-
Anion exchange chromatography columns.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Cell Labeling: Cells are incubated overnight with [3H]myo-inositol in an inositol-free medium to allow for its incorporation into membrane phosphoinositides.
-
Pre-incubation: The labeling medium is removed, and the cells are pre-incubated with assay buffer containing LiCl. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
Compound Stimulation: Varying concentrations of the test compound (this compound) are added to the cells and incubated for a specific time.
-
Extraction of Inositol Phosphates: The reaction is stopped, and the cells are lysed. The soluble inositol phosphates are extracted.
-
Separation and Quantification: The [3H]inositol phosphates are separated from free [3H]myo-inositol using anion exchange chromatography. The amount of radioactivity in the eluted IP fraction is quantified by scintillation counting.
-
Data Analysis: The amount of [3H]inositol phosphate (B84403) accumulation is plotted against the concentration of the test compound. The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in selectivity profiling and the downstream effects of receptor activation, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for selectivity profiling.
Caption: Simplified signaling pathways of 5-HT receptor families.
References
- 1. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional interactions between 5-HT2A and presynaptic 5-HT1A receptor-based responses in mice genetically deficient in the serotonin 5-HT transporter (SERT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The discovery, structure, and function of 5-HTR1E serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-methyl-5-HT, a 5-HT2 receptor agonist, stimulates beta2-adrenoceptors in guinea pig airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Methyl-5-HT and m-Chlorophenylbiguanide: 5-HT3 Receptor Agonists Under the Microscope
For researchers, scientists, and drug development professionals, a detailed understanding of serotonergic ligands is paramount. This guide provides an objective, data-driven comparison of two widely used 5-HT3 receptor agonists: 2-methyl-5-hydroxytryptamine (2-methyl-5-HT) and meta-chlorophenylbiguanide (m-CPBG). By examining their pharmacological profiles, supported by experimental data and detailed protocols, this document aims to facilitate informed decisions in research and development.
Both this compound and m-CPBG are selective agonists for the 5-HT3 receptor, a ligand-gated ion channel that plays a crucial role in fast synaptic transmission in the central and peripheral nervous systems.[1] Activation of this receptor leads to a rapid influx of cations, primarily Na⁺ and K⁺, resulting in neuronal depolarization.[1] While both compounds target the same receptor, their efficacy and potency can differ, influencing their utility in various experimental paradigms.
Quantitative Comparison of Pharmacological Properties
The following table summarizes the key pharmacological parameters of this compound and m-CPBG at the 5-HT3 receptor, based on data from comparative studies.
| Parameter | This compound | m-Chlorophenylbiguanide (B1675964) (m-CPBG) | Reference |
| Receptor Target | 5-HT3 | 5-HT3 | [1] |
| Agonist Type | Partial Agonist | Full Agonist | [2] |
| Efficacy (vs. 5-HT) | ~20% of maximal 5-HT response | Full agonist (comparable to 5-HT) | [2] |
| Potency (EC50) | Not explicitly determined in direct comparison | Not explicitly determined in direct comparison | |
| Hill Coefficient | Not reported | 1.5 (significantly less than 5-HT's 2.3) |
Note: The data presented is primarily from a direct comparative study in N1E-115 neuroblastoma cells to ensure consistency. Values from other studies may vary depending on the experimental system.
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and the process of comparison, the following diagrams are provided.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and m-CPBG.
Radioligand Binding Assay (for determination of Binding Affinity - Ki)
This protocol is a generalized procedure for determining the binding affinity of a test compound for the 5-HT3 receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]granisetron.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing 5-HT3 receptors (e.g., HEK293 cells).
-
Radioligand: [3H]granisetron (or another suitable 5-HT3 antagonist radioligand).
-
Test Compounds: this compound and m-CPBG.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
96-well filter plates and a cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing 5-HT3 receptors in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding (NSB): Radioligand and a high concentration of a non-labeled 5-HT3 antagonist (e.g., unlabeled granisetron).
-
Competitive Binding: Radioligand and varying concentrations of the test compound (this compound or m-CPBG).
-
-
Incubation: Add the cell membrane preparation to all wells. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Voltage Clamp Electrophysiology (for determination of Potency - EC50 and Efficacy)
This protocol describes the whole-cell patch-clamp technique used to measure the functional activity of this compound and m-CPBG on 5-HT3 receptors in a cell line like N1E-115.
Materials:
-
Cells: N1E-115 neuroblastoma cells cultured on glass coverslips.
-
External Solution (in mM): e.g., 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4.
-
Internal (Pipette) Solution (in mM): e.g., 140 CsCl, 2 MgCl2, 11 EGTA, 10 HEPES, pH adjusted to 7.2.
-
Test Compounds: this compound and m-CPBG dissolved in the external solution at various concentrations.
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Place a coverslip with adherent N1E-115 cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Gigaohm Seal Formation: Approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Drug Application: Apply different concentrations of this compound or m-CPBG to the cell using a rapid perfusion system.
-
Data Recording: Record the inward currents elicited by the application of the agonists.
-
Data Analysis: Measure the peak amplitude of the inward current for each agonist concentration. Plot the normalized current response against the log concentration of the agonist to generate a dose-response curve. Fit the curve using a suitable equation (e.g., the Hill equation) to determine the EC50 (potency) and the maximum response (efficacy). The efficacy of the test compounds is typically expressed as a percentage of the maximum response induced by the endogenous agonist, serotonin (B10506) (5-HT).
Concluding Remarks
The comparative analysis reveals distinct pharmacological profiles for this compound and m-CPBG at the 5-HT3 receptor. While both are effective agonists, this compound acts as a partial agonist, eliciting a submaximal response compared to serotonin, whereas m-CPBG behaves as a full agonist in the N1E-115 cell system. This difference in efficacy is a critical consideration for researchers when selecting an agonist for their specific experimental needs. For studies requiring a full activation of the 5-HT3 receptor, m-CPBG would be the more appropriate choice. Conversely, this compound may be useful for investigating the effects of partial receptor activation or for studies where a full response might induce desensitization or other confounding effects. The provided experimental protocols offer a robust framework for the independent verification and further characterization of these and other 5-HT3 receptor ligands.
References
Validating the Specificity of 2-methyl-5-HT: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the serotonin (B10506) 3 (5-HT3) receptor agonist, 2-methyl-5-hydroxytryptamine (2-methyl-5-HT), with a focus on validating its specificity through the use of 5-HT3 receptor knockout (KO) mouse models. While direct comparative studies quantifying the effects of this compound in wild-type (WT) versus 5-HT3 KO mice are not extensively available in the current body of literature, this guide synthesizes existing data on the characteristics of this compound and the phenotype of 5-HT3A receptor knockout mice to underscore the importance and methodological considerations for such validation studies.
Introduction to this compound and the 5-HT3 Receptor
This compound is a chemical compound widely recognized as a selective agonist for the 5-HT3 receptor. The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, mediating fast, excitatory neurotransmission in the central and peripheral nervous systems. Activation of the 5-HT3 receptor is implicated in various physiological processes, including nausea and vomiting, anxiety, and nociception. Given its role, the development of specific ligands for the 5-HT3 receptor is of significant interest for therapeutic applications.
The Gold Standard for Specificity Validation: Knockout Models
The most definitive method to validate the in vivo specificity of a ligand for its target receptor is through the use of knockout animal models. By comparing the physiological and behavioral effects of the ligand in wild-type animals with those in animals lacking the target receptor, researchers can ascertain whether the observed effects are indeed mediated by the intended target. An absence or significant attenuation of the ligand's effects in knockout animals provides strong evidence for its specificity.
Data Presentation: Phenotypic Comparison of Wild-Type and 5-HT3A Knockout Mice
While direct dose-response data for this compound in 5-HT3A KO mice is lacking in the reviewed literature, the established contrasting phenotypes of WT and KO mice provide a foundational framework for designing validation studies. The following table summarizes key behavioral differences observed in 5-HT3A knockout mice compared to their wild-type counterparts, suggesting endpoints for assessing the specificity of this compound.
| Behavioral Paradigm | Wild-Type (WT) Mice | 5-HT3A Knockout (KO) Mice | Potential Effect of this compound in WT Mice | Expected Effect of this compound in KO Mice |
| Anxiety Models (e.g., Elevated Plus Maze) | Exhibit normal anxiety-like behavior. | Display reduced anxiety-like behavior[1]. | Anxiogenic-like effects. | No significant change in anxiety levels. |
| Social Interaction Test | Normal social interaction. | Show impaired social behavior, with sex-specific differences[1]. | Modulation of social behavior. | No significant effect on social behavior. |
| Nociception (e.g., Formalin Test) | Normal pain response. | Exhibit decreased sensitivity to formalin-induced pain[1]. | Pro-nociceptive or analgesic effects depending on the model. | No significant change in pain response. |
Experimental Protocols
To rigorously validate the specificity of this compound, a series of experiments utilizing 5-HT3A knockout mice is essential. Below are detailed methodologies for key proposed experiments.
Behavioral Analysis: Elevated Plus Maze
-
Animals: Adult male and female wild-type and 5-HT3A knockout mice (on a C57BL/6J background) are used.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Mice are administered either vehicle or varying doses of this compound (e.g., 0.1, 0.5, 1.0 mg/kg, intraperitoneally) 30 minutes before testing.
-
Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore for 5 minutes.
-
Behavior is recorded using an overhead camera and analyzed for time spent in and entries into the open and closed arms.
-
-
Expected Outcome: this compound is expected to induce anxiety-like behavior in WT mice (decreased time in open arms), while having no significant effect in 5-HT3A KO mice.
Electrophysiological Recordings from Hippocampal Slices
-
Animals: Adult wild-type and 5-HT3A knockout mice.
-
Slice Preparation: Coronal hippocampal slices (300-400 µm) are prepared using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recording: Whole-cell patch-clamp recordings are obtained from pyramidal neurons in the CA1 region.
-
Procedure:
-
A stable baseline of synaptic responses is recorded.
-
This compound (e.g., 10 µM) is bath-applied to the slices.
-
Changes in membrane potential, input resistance, and the frequency and amplitude of spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs) are measured.
-
-
Expected Outcome: In WT mice, this compound is expected to modulate neuronal excitability and synaptic transmission. These effects should be absent in neurons from 5-HT3A KO mice.
Mandatory Visualization
Signaling Pathway of this compound via the 5-HT3 Receptor
Caption: Activation of the 5-HT3 receptor by this compound leads to neuronal excitation.
Experimental Workflow for Validating this compound Specificity
Caption: Workflow for comparing the effects of this compound in WT and KO mice.
Conclusion
The use of 5-HT3A knockout mice is an indispensable tool for unequivocally validating the specificity of this compound. While existing literature strongly supports its selectivity based on pharmacological blockade and the distinct phenotype of knockout animals, direct comparative studies are necessary to provide quantitative evidence. The proposed experimental designs offer a clear path forward for researchers to generate the robust data needed to definitively characterize the in vivo action of this compound and solidify its utility as a specific 5-HT3 receptor agonist. Such studies are crucial for advancing our understanding of the 5-HT3 system and for the development of targeted therapeutics.
References
A Comparative Analysis of 2-Methyl-5-HT and Other 5-HT3 Receptor Agonists in Dose-Response Studies
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the dose-response characteristics of 2-methyl-5-hydroxytryptamine (2-methyl-5-HT) and other key 5-hydroxytryptamine-3 (5-HT3) receptor agonists. This document summarizes quantitative experimental data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Comparison of 5-HT3 Receptor Agonists
The potency and efficacy of this compound and other agonists at the 5-HT3 receptor can be quantified by their EC50 (half-maximal effective concentration) and Emax (maximum effect) values. The following table summarizes dose-response data from a study on mouse isolated ileum, a common tissue preparation for studying 5-HT3 receptor function.[1]
| Agonist | pEC50 (-log EC50) | Agonist Type |
| This compound | 5.00 ± 0.07 | Full Agonist |
| m-chlorophenylbiguanide | 5.81 ± 0.04 | Full Agonist |
| 1-phenylbiguanide | 5.05 ± 0.06 | Full Agonist |
| 5-hydroxytryptamine (5-HT) | 5.47 ± 0.09 | Full Agonist |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Experimental Protocols
The generation of reliable dose-response data is contingent on standardized experimental protocols. Below are detailed methodologies for two common assays used to characterize 5-HT3 receptor agonists: a functional cell-based calcium assay and an electrophysiological whole-cell patch-clamp assay.
Cell-Based Functional Assay: Calcium Imaging
This protocol is designed for use with a human embryonic kidney (HEK293) cell line stably expressing the human 5-HT3 receptor and a fluorescent calcium indicator.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably transfected with the human 5-HT3A receptor subunit in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (B1217042) (100 µg/mL).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For the assay, seed cells onto 96-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the experiment.
2. Fluorescent Calcium Dye Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and wash the cells once with the salt solution.
-
Add the dye-loading solution to each well and incubate for 45-60 minutes at 37°C.
-
After incubation, wash the cells gently with the salt solution to remove excess dye.
3. Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and other test agonists in the physiological salt solution.
-
Utilize an automated liquid handler or a multi-channel pipette to add the agonist solutions to the wells.
4. Data Acquisition and Analysis:
-
Measure the fluorescence intensity before and after the addition of the agonists using a fluorescence microplate reader (e.g., FlexStation 3).
-
Record the change in fluorescence, which corresponds to the increase in intracellular calcium concentration.
-
Plot the change in fluorescence against the logarithm of the agonist concentration to generate dose-response curves.
-
Calculate EC50 and Emax values by fitting the data to a four-parameter logistic equation.
Electrophysiological Assay: Whole-Cell Patch-Clamp
This protocol is suitable for cells expressing 5-HT3 receptors, such as N1E-115 or NCB-20 neuroblastoma cells, or transfected HEK293 cells.[2][3]
1. Cell Preparation:
-
Plate cells on glass coverslips 24-48 hours before the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA; pH adjusted to 7.2 with CsOH.
3. Recording Procedure:
-
Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply agonists at various concentrations to the cell using a rapid solution exchange system.
4. Data Acquisition and Analysis:
-
Record the inward currents elicited by the application of the agonists using a patch-clamp amplifier and data acquisition software.
-
Measure the peak amplitude of the current at each agonist concentration.
-
Normalize the current responses to the maximal response and plot them against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax values by fitting the dose-response data to the Hill equation.
Visualizing the Molecular Mechanisms
To better understand the action of this compound and other agonists, the following diagrams illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for generating dose-response curves.
References
- 1. Pharmacological characterization of the 5-HT receptor-mediated contraction in the mouse isolated ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An electrophysiological investigation of the properties of a murine recombinant 5-HT3 receptor stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming 2-Methyl-5-HT Mediated Effects with Granisetron: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to confirm the 5-HT3 receptor-mediated effects of 2-methyl-5-HT using the selective antagonist, granisetron (B54018). This document outlines quantitative data, detailed experimental protocols, and visual workflows to facilitate the design and interpretation of studies in this area.
Introduction
2-methyl-5-hydroxytryptamine (this compound) is a potent and selective agonist for the serotonin (B10506) 3 (5-HT3) receptor.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by agonists like this compound leads to a rapid, transient influx of cations (primarily Na+ and K+, with some permeability to Ca2+), resulting in neuronal depolarization and excitation.[3] These receptors are widely distributed in the central and peripheral nervous systems and are implicated in various physiological processes, including emesis, anxiety, and nociception.
Granisetron is a highly selective and potent competitive antagonist of the 5-HT3 receptor.[4] It is widely used as an antiemetic to control nausea and vomiting induced by chemotherapy and radiotherapy. In a research setting, granisetron serves as an invaluable tool to confirm that the observed physiological or cellular effects of a compound like this compound are indeed mediated by the 5-HT3 receptor. The hallmark of this competitive antagonism is a parallel rightward shift in the agonist dose-response curve in the presence of the antagonist, without a change in the maximum response.
This guide will compare three common experimental techniques used to investigate the interaction between this compound and granisetron: electrophysiology, calcium imaging, and radioligand binding assays.
Data Presentation: Quantitative Comparison of this compound and Antagonists
The following tables summarize key quantitative data from published studies, providing a basis for comparing the potency and affinity of this compound and various 5-HT3 receptor antagonists.
Table 1: Potency of this compound at the 5-HT3 Receptor
| Parameter | Value | Species/System | Reference |
| EC50 | 4.03 x 10⁻⁶ M | Rat isolated vagus nerve |
Table 2: Affinity and Potency of Granisetron and Alternative 5-HT3 Receptor Antagonists
| Antagonist | pKi | pA2 | Species/System | Reference |
| Granisetron | 9.15 | 9.44 | Rat cerebral cortex / Rat vagus nerve | |
| Ondansetron | 8.70 | 8.63 | Rat cerebral cortex / Rat vagus nerve | |
| Palonosetron | >10 (High Affinity) | - | Human 5-HT3A Receptor | |
| Dolasetron | - | - | - | |
| Tropisetron | - | - | - | |
| Ramosetron | - | - | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. Higher values indicate greater affinity/potency.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique directly measures the ion flow through the 5-HT3 receptor channel in response to agonist application and its blockade by an antagonist.
Methodology:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with cRNA encoding the desired 5-HT3 receptor subunit(s) (e.g., 5-HT3A). Incubate for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a baseline recording in Ringer's solution.
-
Apply increasing concentrations of this compound to generate a dose-response curve.
-
To confirm antagonism, pre-incubate the oocyte with a fixed concentration of granisetron for several minutes before co-applying this compound and granisetron.
-
Repeat the this compound dose-response curve in the presence of different concentrations of granisetron.
-
-
Data Analysis: Measure the peak inward current elicited by this compound. Plot the normalized current as a function of the this compound concentration to generate dose-response curves. A parallel rightward shift of the curve in the presence of granisetron is indicative of competitive antagonism.
Calcium Imaging with Fura-2 AM
This method measures changes in intracellular calcium concentration ([Ca2+]i) as an indirect readout of 5-HT3 receptor activation.
Methodology:
-
Cell Culture: Plate cells expressing 5-HT3 receptors (e.g., HEK293 cells transfected with the 5-HT3A receptor) onto glass coverslips.
-
Dye Loading:
-
Wash the cells with a physiological salt solution (e.g., HBSS).
-
Incubate the cells with Fura-2 AM (typically 2-5 µM) in the salt solution for 30-60 minutes at 37°C in the dark. Fura-2 AM is a ratiometric dye, which helps to correct for variations in dye loading and cell thickness.
-
Wash the cells to remove extracellular dye.
-
-
Imaging:
-
Mount the coverslip on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.
-
-
Drug Application:
-
Establish a baseline fluorescence ratio (340/380 nm).
-
Apply this compound and record the change in the fluorescence ratio, which corresponds to a change in [Ca2+]i.
-
To test for antagonism, pre-incubate the cells with granisetron before applying this compound.
-
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the [Ca2+]i. Quantify the peak change in the fluorescence ratio in response to this compound in the absence and presence of granisetron.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the 5-HT3 receptor and can be used to determine the affinity of unlabeled compounds like this compound and granisetron.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a source rich in 5-HT3 receptors (e.g., cultured cells expressing the receptor or brain tissue).
-
Binding Reaction:
-
In a microplate, combine the cell membranes, a radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron), and varying concentrations of the unlabeled test compound (this compound or granisetron).
-
Incubate the mixture to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the specific binding as a function of the unlabeled ligand concentration to generate a competition curve.
-
Calculate the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) and then the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound at the 5-HT3 Receptor
Caption: this compound activates the 5-HT3 receptor, leading to ion influx and cellular response.
Experimental Workflow: Confirming Antagonism with Granisetron
Caption: Workflow for demonstrating competitive antagonism of this compound by granisetron.
Logical Relationship: Comparison of 5-HT3 Receptor Antagonists
Caption: Comparison of first and second-generation 5-HT3 receptor antagonists.
Conclusion
The confirmation of this compound's effects at the 5-HT3 receptor using granisetron is a fundamental experimental paradigm in serotonin research. The choice of experimental technique will depend on the specific research question, available equipment, and the desired level of detail. Electrophysiology provides a direct measure of ion channel function, calcium imaging offers a robust and higher-throughput method for assessing receptor activation, and radioligand binding assays are the gold standard for determining drug affinity. By employing these techniques and understanding the principles of competitive antagonism, researchers can confidently characterize the pharmacology of 5-HT3 receptor ligands. This guide provides the necessary framework, data, and protocols to design and execute these critical experiments.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2-methyl-5-HT
Ensuring the safe and environmentally responsible disposal of research chemicals is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals working with 2-methyl-5-hydroxytryptamine (2-methyl-5-HT), a potent and selective 5-HT3 receptor agonist, understanding the proper disposal procedures is paramount.[1] Improper disposal of this compound, which is classified as harmful if swallowed and toxic to aquatic life with long-lasting effects, can pose significant risks to both human health and the environment.[2] This guide provides essential, step-by-step information for the proper handling and disposal of this compound, aligning with general best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of the compound and its waste should be conducted in a well-ventilated area, and a current Safety Data Sheet (SDS) should be readily accessible for reference.[3]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
-
Waste Segregation:
-
Solid Waste: Dispose of any solid this compound, as well as contaminated materials such as weighing paper, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. It is critical to not mix incompatible waste streams. The solvent used to dissolve the this compound will likely determine the primary hazard class of the liquid waste.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The full chemical name, "2-methyl-5-hydroxytryptamine," must be listed.
-
For liquid waste, list all solvents and their approximate concentrations.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area away from ignition sources and incompatible materials.
-
Ensure that all containers are tightly sealed to prevent leaks or the release of vapors.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
General Guidelines for Laboratory Chemical Disposal
While specific disposal protocols for every chemical are not always available, general principles of laboratory waste management provide a framework for safe practices.
Quantitative Disposal Thresholds for Common Laboratory Chemicals
The following table summarizes general quantitative limits for the disposal of certain types of chemicals via sanitary sewer, where permissible by local regulations. It is critical to note that these are general guidelines and do not apply to this compound, which should be disposed of as hazardous waste. This information is provided for context on how different chemical wastes are categorized.
| Waste Type | Disposal Method | Quantitative Limits | Citations |
| Non-Hazardous Soluble Solids | Sanitary Sewer | Up to 1 kilogram per discharge | |
| Non-Hazardous Liquids | Sanitary Sewer | Up to 5 gallons per discharge | |
| Strong, Concentrated Acids or Bases | Neutralization then Sewer | ≤ 25 milliliters (must be diluted 10:1 before neutralization) | |
| Reactive Acutely Hazardous Waste | Hazardous Waste Collection | No more than 1 quart accumulated in the laboratory | |
| General Chemical Waste | Hazardous Waste Collection | No more than 25 gallons (total) accumulated in the laboratory |
Experimental Protocol: Acid-Base Neutralization (for permissible wastes)
Disclaimer: This protocol is for illustrative purposes of a common in-lab disposal method for certain non-hazardous chemicals and is NOT to be used for this compound.
-
Dilution: For strong, concentrated bases (up to 25 ml), add the base to a large vessel containing at least 10 times its volume in water.
-
Neutralization: Slowly add an appropriate inorganic acid to the diluted base.
-
Reaction and Cooling: Allow the solution to react for at least 15 minutes to dissipate any heat generated. The container should not be hot to the touch.
-
pH Testing: Test the pH of the neutralized solution to confirm it is between 5 and 9.
-
Final Disposal: Flush the neutralized solution down the sanitary sewer with at least 20 parts water.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper management and disposal of this compound waste.
Caption: Decision-making process for the disposal of laboratory chemical waste.
References
Personal protective equipment for handling 2-methyl-5-HT
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial, immediate safety and logistical information for the handling and disposal of 2-methyl-5-HT (CAS: 78263-90-8). Following these procedural steps is essential for ensuring a safe laboratory environment and mitigating potential risks.
Hazard Identification and Classification
This compound is classified as harmful if swallowed and is toxic to aquatic life with long-lasting effects.[1] Below is a summary of its hazard classification according to the Globally Harmonized System (GHS).
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] | GHS07 | Warning |
| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects[1] | GHS09 | None |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The minimum required PPE is outlined below.
| Body Area | Required PPE | Recommended Specifications |
| Eyes/Face | Safety glasses with side-shields or chemical splash goggles | Ensure compliance with EN166 or equivalent standards. |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. Always inspect gloves for tears or holes before use. |
| Body | Laboratory coat | --- |
| Respiratory | Not required under normal conditions with adequate ventilation | Use a NIOSH-approved respirator if working in a poorly ventilated area or if there is a risk of aerosolization. |
Operational Plan: Safe Handling and Storage
Adherence to the following operational procedures is critical for minimizing risk during the handling and storage of this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Handling Procedures
-
Avoid direct contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling the compound.
Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
Emergency and Disposal Protocols
Immediate and appropriate action during an emergency is critical. Likewise, proper disposal is essential to prevent environmental contamination.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
-
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as detailed above.
-
Cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with soap and water.
-
-
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all federal, state, and local regulations for chemical waste disposal. Do not allow the substance to enter drains or waterways.
-
Safe Handling Workflow
The following diagram illustrates the logical flow for safely handling this compound from preparation to disposal.
Caption: Step-by-step workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
